7-Hydroxy-staurosporine
Description
Structure
3D Structure
Properties
IUPAC Name |
18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZSGKMGDDXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869560 | |
| Record name | 16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Development of 7-Hydroxy-staurosporine (UCN-01) from Streptomyces
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-staurosporine, widely known as UCN-01, is a potent inhibitor of a range of protein kinases and has been the subject of extensive research in oncology.[1][2][3] This indolocarbazole alkaloid was first isolated from the fermentation broth of a soil-dwelling bacterium, Streptomyces sp. strain N-126.[4][5] Its discovery stemmed from a large-scale screening program aimed at identifying novel inhibitors of protein kinase C (PKC), a key enzyme family involved in cellular signal transduction.[4][5] UCN-01 exhibits greater selectivity compared to its parent compound, staurosporine (B1682477), and has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, experimental protocols, and mechanistic insights into this compound.
Discovery from Streptomyces sp. N-126
The discovery of this compound was the result of a systematic screening of over 5,000 soil isolates for PKC inhibitory activity.[5] This effort led to the identification of five Streptomyces strains that produced staurosporine and related compounds. Among these, strain N-126 was notable for its high production of two novel PKC inhibitors, UCN-01 and its stereoisomer, UCN-02.[5]
Experimental Workflow for Screening and Identification
The general workflow for the discovery of kinase inhibitors from Streptomyces involves several key stages, from initial isolation to final characterization.
Experimental Protocols
Fermentation of Streptomyces sp. N-126
While the precise, optimized fermentation medium for Streptomyces sp. N-126 is proprietary, a general approach for the cultivation of Streptomyces for secondary metabolite production can be outlined. The initial discovery noted that pH control during fermentation significantly increased the production of UCN-01.[5]
Seed Culture Medium (Example)
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Yeast Extract | 5.0 |
| Peptone | 2.0 |
| NaCl | 5.0 |
| CaCO₃ | 2.0 |
| pH | 7.0 |
Production Medium (Example)
A similar composition to the seed medium can be used, with potential adjustments to the carbon-to-nitrogen ratio to enhance secondary metabolite production.
Fermentation Conditions:
-
Inoculum: 5-10% (v/v) of a 48-72 hour seed culture.
-
Temperature: 28-30°C.
-
Agitation: 200-250 rpm in shake flasks.
-
pH: Maintained around 7.0.
-
Duration: 5-7 days.
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of indolocarbazole alkaloids from Streptomyces fermentation broth.
Protocol:
-
Cell Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Silica (B1680970) Gel Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of chloroform (B151607) and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of UCN-01.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing UCN-01 and further purify using preparative reverse-phase HPLC.
-
Column: C18
-
Mobile Phase: A gradient of acetonitrile (B52724) in water.
-
Detection: UV at a wavelength suitable for the indolocarbazole chromophore (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
-
Crystallization: Crystallize the purified compound from a suitable solvent system (e.g., methanol/chloroform) to obtain pure UCN-01.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of a variety of protein kinases, exhibiting greater selectivity than its parent compound, staurosporine.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of UCN-01 and staurosporine against a panel of protein kinases.
| Kinase | UCN-01 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Protein Kinase C (PKC) | ||
| PKCα (Ca²⁺-dependent) | 29[6] | 58[6] |
| PKCβ (Ca²⁺-dependent) | 34[6] | 65[6] |
| PKCγ (Ca²⁺-dependent) | 30[6] | 49[6] |
| PKCδ (Ca²⁺-independent) | 530[6] | 325[6] |
| PKCε (Ca²⁺-independent) | 590[6] | 160[6] |
| Other Kinases | ||
| Protein Kinase A (PKA) | 42[7] | - |
| PDK1 | 6[8], 33[2] | - |
| Chk1 | 7[8] | - |
| Cdk1 | 300-600[8] | - |
| Cdk2 | 300-600[8] | - |
Note: IC₅₀ values can vary depending on the assay conditions.
Signaling Pathways Inhibited by this compound
UCN-01 exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cell survival and cell cycle progression.
3.2.1. Inhibition of the PI3K/PDK1/Akt Survival Pathway
UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of several AGC kinases, including Akt.[2] By inhibiting PDK1, UCN-01 prevents the phosphorylation and activation of Akt, a key kinase that promotes cell survival and proliferation.[2]
3.2.2. Abrogation of DNA Damage Checkpoints
UCN-01 is also a potent inhibitor of the checkpoint kinases Chk1 and Chk2.[3] These kinases are crucial for arresting the cell cycle in response to DNA damage, allowing time for repair. By inhibiting Chk1 and Chk2, UCN-01 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[1]
Conclusion
This compound (UCN-01), discovered through the screening of Streptomyces metabolites, represents a significant advancement in the field of protein kinase inhibitors. Its multifaceted mechanism of action, involving the inhibition of key survival and cell cycle checkpoint pathways, underscores its potential as an anti-cancer agent. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of UCN-01 and other related natural products for therapeutic applications.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. I. Screening, producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. II. Purification, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
UCN-01: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCN-01, also known as 7-hydroxystaurosporine, is a synthetic derivative of the microbial alkaloid staurosporine. It has garnered significant interest in the field of oncology as a potent, multi-targeted protein kinase inhibitor. This technical guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and key experimental data related to UCN-01, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
UCN-01 is an indolocarbazole compound with a complex polycyclic structure. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
| Synonyms | 7-hydroxystaurosporine, NSC 638850 |
| CAS Number | 112953-11-4 |
| Molecular Formula | C₂₈H₂₆N₄O₄ |
| Molecular Weight | 482.5 g/mol |
| Appearance | White to beige solid |
| Solubility | Soluble in DMSO and ethanol (B145695) |
The structure of UCN-01 is characterized by a rigid pentacyclic indolocarbazole core, a sugar-like amino-furanose moiety, and a lactam ring. The key structural feature that distinguishes UCN-01 from its parent compound, staurosporine, is the presence of a hydroxyl group at the 7-position of the indolocarbazole ring. This modification is crucial for its altered kinase selectivity and pharmacokinetic profile.
Mechanism of Action and Signaling Pathways
UCN-01 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of a broad range of protein kinases, thereby disrupting key cellular signaling pathways involved in cell cycle regulation, proliferation, and survival.[1]
Key Signaling Pathways Targeted by UCN-01:
-
PI3K/Akt/mTOR Pathway: UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a critical upstream activator of the serine/threonine kinase Akt.[2] By inhibiting PDK1, UCN-01 prevents the phosphorylation and activation of Akt, leading to the downregulation of downstream survival signals and the induction of apoptosis.
-
Cell Cycle Checkpoint Control: UCN-01 is a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are key regulators of the G2/M and S-phase checkpoints in response to DNA damage.[3] By abrogating these checkpoints, UCN-01 can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.
-
Protein Kinase C (PKC) Pathway: UCN-01 was initially identified as a potent inhibitor of Protein Kinase C (PKC) isozymes.[4] It exhibits some selectivity for conventional PKC isoforms (α, β, γ) over novel and atypical isoforms. Inhibition of PKC signaling can impact various cellular processes, including proliferation, differentiation, and apoptosis.
The following diagram illustrates the primary signaling pathways affected by UCN-01.
Caption: Major signaling pathways inhibited by UCN-01.
Quantitative Data
In Vitro Kinase Inhibitory Activity
UCN-01 exhibits potent inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentrations (IC50) for several key targets are summarized below.
| Kinase Target | IC50 (nM) |
| Chk1 | 7[5] |
| PDK1 | 6[5] |
| Protein Kinase C (PKC) | 30[5] |
| Cdk1 | 300-600[5] |
| Cdk2 | 300-600[5] |
Pharmacokinetic Parameters
The pharmacokinetic properties of UCN-01 have been evaluated in both preclinical animal models and human clinical trials. A notable characteristic of UCN-01 is its high-affinity binding to human α1-acid glycoprotein (B1211001) (AAG), which significantly influences its pharmacokinetic profile in humans, leading to a much longer half-life compared to animal models.[4]
Table 1: Preclinical Pharmacokinetic Parameters of UCN-01 [6]
| Species | Dose | Elimination Half-life (t½) (h) | Total Clearance (Cl) (L/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Mouse | 1-9 mg/kg i.v. | 3.00 - 3.98 | 1.93 - 2.64 | 7.89 - 8.42 |
| Rat | 0.35-3.5 mg/kg i.v. | 4.02 - 4.46 | 2.82 - 3.86 | 13.0 - 16.9 |
| Dog | 0.5 mg/kg i.v. | 11.6 | 0.616 | 6.09 |
Table 2: Human Pharmacokinetic Parameters of UCN-01 from Phase I Clinical Trials [7][8]
| Infusion Schedule | Dose | Elimination Half-life (t½) (h) | Systemic Clearance (Cls) (L/h) | Volume of Distribution at Steady State (Vss) (L) | Cmax (µmol/L) |
| 72-hour continuous | 42.5 mg/m²/day | 447 - 1176 | 0.005 - 0.033 | 9.3 - 14.2 | 36.4 (mean) |
| 3-hour infusion | 95 mg/m² | 406 (± 151) | 0.028 (± 0.017) | 14 (± 5.4) | 51 (± 16) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate the activity of UCN-01.
Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of UCN-01 against a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the specific peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be near the Km for the specific kinase.
-
Prepare a serial dilution of UCN-01 in DMSO, followed by a further dilution in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase solution to each well.
-
Add the diluted UCN-01 or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detect the kinase activity. For example, in a luminescence-based assay, a reagent is added that converts the ADP produced to a luminescent signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each UCN-01 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Methodology:
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of UCN-01 in culture medium.
-
Remove the medium from the wells and add 100 µL of the UCN-01 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.
-
Determine the IC50 value from the dose-response curve.[11]
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with UCN-01.
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Methodology:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of UCN-01 or vehicle control for the desired time period.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.[12]
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the effect of UCN-01 on the phosphorylation status of Akt, a key downstream target of PDK1.
Detailed Methodology:
-
Cell Lysis and Protein Quantification:
-
After treatment with UCN-01, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Quantify the band intensities using densitometry software.[19]
-
Conclusion
UCN-01 is a well-characterized protein kinase inhibitor with a broad spectrum of activity against key regulators of cell proliferation and survival. Its unique chemical structure and mechanism of action have made it a valuable tool in cancer research and a candidate for clinical development. This technical guide has provided a comprehensive overview of its chemical properties, structure, signaling pathways, quantitative data, and detailed experimental protocols to aid researchers in their ongoing investigation of this and similar compounds. The significant difference in its pharmacokinetic profile between preclinical models and humans, primarily due to its high affinity for human AAG, underscores the importance of careful translational studies in drug development.
References
- 1. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology of UCN-01: initial observations and comparison to preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetics and pharmacodynamics of a novel protein kinase inhibitor, UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I trial of 72-hour continuous infusion UCN-01 in patients with refractory neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
UCN-01: A Technical Guide to its Biological Activity and Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCN-01 (7-hydroxystaurosporine) is a synthetic derivative of staurosporine (B1682477), an indolocarbazole alkaloid isolated from the bacterium Streptomyces staurosporeus. Initially identified as a potent inhibitor of Protein Kinase C (PKC), further research has revealed its activity against a broader spectrum of protein kinases, positioning it as a multi-targeted agent with significant anti-tumor properties. This technical guide provides an in-depth overview of the biological activity of UCN-01, focusing on the data and methodologies relevant to its initial screening and preclinical evaluation.
Core Mechanism of Action
UCN-01 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of various protein kinases. This broad-spectrum inhibition disrupts key signaling pathways involved in cell cycle progression, survival, and DNA damage response, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: In Vitro Inhibitory Activity
The potency of UCN-01 has been quantified against a range of protein kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various initial screening studies.
Table 1: UCN-01 Inhibitory Activity against Protein Kinases
| Target Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 30[1] |
| - PKCα | 29[2] |
| - PKCβ | 34[2] |
| - PKCγ | 30[2] |
| - PKCδ | 530[2] |
| - PKCε | 590[2] |
| 3-phosphoinositide-dependent protein kinase-1 (PDK1) | 6[1] |
| Checkpoint kinase 1 (Chk1) | 7[1] |
| Cyclin-dependent kinase 1 (Cdk1) | 300-600[1] |
| Cyclin-dependent kinase 2 (Cdk2) | 300-600[1] |
Table 2: UCN-01 Growth Inhibitory Activity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MKN 45 | Gastric Carcinoma | Data not specified[3] |
| HT-29 | Colon Adenocarcinoma | Data not specified[3] |
| WiDr | Colon Adenocarcinoma | Data not specified[3] |
| PAN-3-JCK | Pancreatic Cancer | Data not specified[3] |
| CRL 1420 | Pancreatic Cancer | Data not specified[3] |
| A431 | Epidermoid Carcinoma | Data not specified[4] |
| HT1080 | Fibrosarcoma | Data not specified[4] |
| HL-60 | Acute Myeloid Leukemia | Data not specified[4] |
Key Signaling Pathways Targeted by UCN-01
UCN-01's anti-tumor activity stems from its ability to interfere with multiple critical signaling pathways.
Protein Kinase C (PKC) Signaling
UCN-01 was initially characterized as a potent PKC inhibitor. PKC isoforms are involved in various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting conventional PKC isoforms (α, β, γ), UCN-01 can disrupt downstream signaling cascades that promote cancer cell growth.[2][5]
Figure 1: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of UCN-01.
PI3K/Akt/PDK1 Survival Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. PDK1 is a key upstream kinase that phosphorylates and activates Akt. UCN-01 is a potent inhibitor of PDK1, thereby preventing the activation of Akt and promoting apoptosis.[1][6]
Figure 2: The PI3K/Akt/PDK1 survival pathway and the inhibitory effect of UCN-01 on PDK1.
DNA Damage Checkpoint Abrogation
In response to DNA damage, cells activate checkpoint kinases such as Chk1 to halt cell cycle progression and allow for DNA repair. Many cancer cells have defective G1 checkpoints and rely on the S and G2 checkpoints for survival after DNA damage. UCN-01 is a potent inhibitor of Chk1, leading to the abrogation of the G2 checkpoint.[1][7] This forces cancer cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis. This mechanism underlies the synergistic effect of UCN-01 with DNA-damaging chemotherapeutic agents.
Figure 3: UCN-01 abrogates the DNA damage-induced G2 checkpoint by inhibiting Chk1.
Experimental Protocols for Initial Screening
Standardized protocols are essential for the reliable evaluation of the biological activity of compounds like UCN-01.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of UCN-01 to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
UCN-01 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or plate reader for non-radioactive assays
Procedure:
-
Prepare serial dilutions of UCN-01 in kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and its specific substrate to each well.
-
Add the diluted UCN-01 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the kinase activity by measuring the incorporation of phosphate (B84403) into the substrate.
-
Calculate the percentage of inhibition for each UCN-01 concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of UCN-01 on cell cycle distribution.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
UCN-01 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of UCN-01 or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
UCN-01 stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with UCN-01 as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
UCN-01 is a multi-targeted kinase inhibitor with potent anti-tumor activity demonstrated in a wide range of preclinical studies. Its ability to disrupt key signaling pathways controlling cell cycle progression and survival, particularly through the inhibition of PKC, PDK1, and Chk1, makes it a valuable tool for cancer research and a candidate for clinical development, especially in combination with DNA-damaging agents. The experimental protocols and data presented in this guide provide a foundational framework for the initial screening and characterization of UCN-01 and similar multi-targeted kinase inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Sensitivity of UCN-01 lies in the balance of CDK 2 kinase and p21] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of UCN-01, a selective inhibitor of protein kinase C, in murine and human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
7-Hydroxy-staurosporine (UCN-01): A Comprehensive Technical Guide to its Targets in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-staurosporine (UCN-01) is a synthetic derivative of staurosporine, an indolocarbazole alkaloid, that has garnered significant interest as a potent anti-cancer agent.[1] Initially identified as a selective inhibitor of protein kinase C (PKC), further research has revealed its multifaceted mechanism of action, targeting several key kinases involved in critical signal transduction pathways that regulate cell cycle progression, survival, and apoptosis. This technical guide provides an in-depth overview of the primary molecular targets of UCN-01, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the affected signaling pathways.
Core Signal Transduction Targets of UCN-01
UCN-01 exerts its biological effects by inhibiting a range of serine/threonine kinases. The primary and most extensively studied targets include Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Protein Kinase C (PKC) Inhibition
UCN-01 was originally characterized as a potent inhibitor of PKC. It demonstrates a degree of selectivity for the conventional PKC isoforms (cPKC) over the novel (nPKC) and atypical (aPKC) subfamilies.
-
Mechanism of Action: UCN-01 competitively binds to the ATP-binding site of the PKC catalytic domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascades initiated by diacylglycerol (DAG) and calcium, which are crucial for various cellular processes, including proliferation, differentiation, and apoptosis.
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest
A pivotal aspect of UCN-01's anti-neoplastic activity is its ability to induce cell cycle arrest, primarily at the G1/S and G2/M transitions. This is achieved through the direct and indirect inhibition of CDKs.
-
Mechanism of Action: UCN-01 directly inhibits the kinase activity of several CDKs, including CDK1 and CDK2. Furthermore, it can indirectly downregulate CDK activity by inducing the expression of CDK inhibitors such as p21/Cip1/WAF1. The inhibition of CDKs leads to the dephosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and progression.
Inhibition of the PI3K/Akt/PDK1 Survival Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. UCN-01 has been shown to effectively suppress this pathway, contributing to its apoptotic effects.
-
Mechanism of Action: UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream activator of Akt. By inhibiting PDK1, UCN-01 prevents the phosphorylation and subsequent activation of Akt. Inactivated Akt can no longer phosphorylate its downstream targets, which are involved in promoting cell survival and inhibiting apoptosis. This disruption of the Akt survival signal is a significant contributor to the cytotoxic effects of UCN-01.
Quantitative Data on UCN-01 Kinase Inhibition
The following tables summarize the in vitro inhibitory activity of UCN-01 against its key kinase targets.
Table 1: Inhibition of Protein Kinase C (PKC) Isoforms by UCN-01
| PKC Isoform | IC50 (nM) | Ki (nM) |
| cPKCα | 29 | 0.44 |
| cPKCβ | 34 | ~1 |
| cPKCγ | 30 | ~1 |
| nPKCδ | 530 | ~20 |
| nPKCε | 590 | ~20 |
| aPKCζ | >10,000 | 3,800 |
Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by UCN-01
| CDK | IC50 (nM) |
| CDK1 | 300-600 |
| CDK2 | 300-600 |
Table 3: Inhibition of the Akt/PDK1 Pathway by UCN-01
| Kinase | IC50 (nM) |
| PDK1 | 6-33 |
| Chk1 | 7 |
Pharmacokinetics of UCN-01 in Preclinical Models
Understanding the pharmacokinetic profile of UCN-01 is crucial for its development as a therapeutic agent.
Table 4: Pharmacokinetic Parameters of UCN-01 in Preclinical Models [2]
| Species | Dose (mg/kg, i.v.) | Elimination Half-life (t1/2) | Total Clearance (Cl_total) (L/h/kg) | Volume of Distribution (Vd_ss) (L/kg) |
| Mice | 1-9 | 3.00-3.98 h | 1.93-2.64 | 7.89-8.42 |
| Rats | 0.35-3.5 | 4.02-4.46 h | 2.82-3.86 | 13.0-16.9 |
| Dogs | 0.5 | 11.6 h | 0.616 | 6.09 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by UCN-01 and the general workflows for the experimental protocols described in the subsequent section.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of UCN-01's activity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for determining the IC50 value of UCN-01 against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of UCN-01 in DMSO.
-
Prepare a reaction buffer specific for the kinase of interest (typically containing Tris-HCl, MgCl2, and DTT).
-
Prepare a stock solution of ATP and the specific peptide or protein substrate for the kinase.
-
Prepare a stop solution (e.g., EDTA) to terminate the reaction.
-
-
Assay Procedure:
-
In a microplate, add the kinase, the substrate, and varying concentrations of UCN-01 (or DMSO for control).
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated product. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity at each UCN-01 concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the UCN-01 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of UCN-01 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of UCN-01 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
-
MTT Addition:
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability at each UCN-01 concentration relative to the vehicle control.
-
Plot the percentage of viability against the UCN-01 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins in response to UCN-01 treatment.
-
Cell Treatment and Lysis:
-
Treat cells with UCN-01 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
The intensity of the bands corresponds to the amount of the phosphorylated protein. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Conclusion
This compound (UCN-01) is a potent, multi-targeted kinase inhibitor with significant anti-cancer properties. Its ability to simultaneously disrupt key signaling pathways involved in cell proliferation (PKC), cell cycle progression (CDKs), and survival (Akt/PDK1) underscores its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of UCN-01 and develop novel cancer therapies. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex interactions and methodologies involved in the study of this promising compound.
References
UCN-01: A Potent, Multi-Targeted Kinase Inhibitor with Preferential Activity Against Protein Kinase C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UCN-01 (7-hydroxystaurosporine) is a derivative of the microbial alkaloid staurosporine, initially identified as a potent inhibitor of Protein Kinase C (PKC).[1][2] Extensive research has revealed its broader activity against a range of serine/threonine kinases, establishing it as a multi-targeted agent with significant anti-neoplastic properties.[3] UCN-01 competitively binds to the ATP-binding site of target kinases, demonstrating marked selectivity for conventional PKC isozymes over novel and atypical isoforms.[4][5] Its cellular effects are pleiotropic, including the induction of cell cycle arrest, abrogation of DNA damage checkpoints, and promotion of apoptosis.[6][7] These activities are largely attributed to its inhibition of key signaling nodes, including the PKC, PDK1/Akt, and Chk1 pathways.[4][6] Despite promising preclinical data, its clinical development has been complicated by unique pharmacokinetic properties, notably a high-affinity binding to human alpha-1-acid glycoprotein (B1211001) (AAG), leading to a markedly prolonged plasma half-life.[8][9] This guide provides a comprehensive technical overview of UCN-01's mechanism of action as a PKC inhibitor, its broader kinase selectivity, detailed experimental protocols for its characterization, and a summary of its key cellular and physiological effects.
Mechanism of Action and Kinase Selectivity
UCN-01 exerts its inhibitory effects by competing with ATP for binding within the catalytic domain of protein kinases.[4] An analysis of its inhibition kinetics against PKCα and PKCδ revealed a mixed inhibition pattern. The inhibitory potency of UCN-01 decreases with increasing ATP concentrations, confirming its ATP-competitive nature. Conversely, its potency increases with higher concentrations of the peptide substrate, a characteristic of its mixed-kinetic profile.[5]
Specificity for PKC Isozymes
A primary characteristic of UCN-01 is its differential inhibition of PKC isozyme families. It is significantly more potent against the Ca²⁺-dependent conventional PKCs (cPKC: α, β, γ) compared to the Ca²⁺-independent novel PKCs (nPKC: δ, ε). The atypical PKC-ζ is not inhibited by UCN-01.[5] This selectivity is approximately 15- to 20-fold greater for cPKC isozymes, making UCN-01 a valuable tool for dissecting the roles of different PKC subfamilies in signal transduction.[5][10]
Broader Kinase Inhibition Profile
While initially characterized as a PKC inhibitor, UCN-01 demonstrates potent activity against several other critical kinases involved in cell cycle regulation and survival signaling. This multi-targeted nature is central to its anti-cancer effects.
Data Presentation: Inhibitory Activity of UCN-01
The following tables summarize the quantitative data on the inhibitory potency of UCN-01 against various protein kinases.
Table 1: Inhibition of Protein Kinase C (PKC) Isozymes by UCN-01
| Kinase Isozyme | Family | IC₅₀ (nM) | Kᵢ (nM) |
| PKC-α | Conventional (cPKC) | 29[5] | 0.44[10] |
| PKC-β | Conventional (cPKC) | 34[5] | ~1[10] |
| PKC-γ | Conventional (cPKC) | 30[5] | ~1[10] |
| PKC-δ | Novel (nPKC) | 530[5] | ~20[10] |
| PKC-ε | Novel (nPKC) | 590[5] | ~20[10] |
| PKC-ζ | Atypical (aPKC) | No Inhibition[5] | 3800[10] |
Table 2: Inhibition of Other Key Serine/Threonine Kinases by UCN-01
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Biological Role |
| PDK1 | 6[6], 33[11] | - | Akt/PKB survival pathway activation |
| Chk1 | 7[6] | 5.6[12] | G2/M DNA damage checkpoint |
| Chk2 | - | - | G2/M DNA damage checkpoint |
| Cdk1 | 300-600[6] | - | G2/M cell cycle progression |
| Cdk2 | 300-600[6] | - | G1/S cell cycle progression |
| Protein Kinase A (PKA) | 42[13] | - | cAMP-dependent signaling |
Key Signaling Pathways and Cellular Effects
UCN-01 modulates multiple signaling pathways, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells.
Inhibition of the PDK1/Akt Survival Pathway
UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[11] PDK1 is the upstream kinase responsible for phosphorylating and activating Akt (also known as Protein Kinase B), a central node in cell survival and proliferation signaling. By inhibiting PDK1, UCN-01 prevents Akt activation, effectively shutting down this critical survival pathway and promoting apoptosis.[11]
Abrogation of Cell Cycle Checkpoints
A hallmark of UCN-01's activity is its ability to abrogate the S and G2/M cell cycle checkpoints, particularly in cells with defective p53.[14][15] Following DNA damage (e.g., from chemotherapy or radiation), cells typically arrest in G2 to allow for DNA repair before entering mitosis. UCN-01 overrides this arrest primarily by inhibiting the checkpoint kinase Chk1.[6][15] This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism underlies the synergistic effect observed when UCN-01 is combined with DNA-damaging agents.[15][16]
Induction of G1 Cell Cycle Arrest
In some cellular contexts, UCN-01 can induce a G1 phase cell cycle arrest.[4][17] This is often associated with the induction of the cyclin-dependent kinase inhibitor p21ʷᵃᶠ¹/ᶜⁱᵖ¹.[9][18] The upregulation of p21 leads to the inhibition of Cdk2 activity, preventing the phosphorylation of the Retinoblastoma protein (Rb) and blocking entry into the S phase.[9][19] The sensitivity of tumors to UCN-01 in vivo has been linked to the balance between Cdk2 activity and p21 induction.[9][19]
Experimental Protocols
The following protocols are representative methodologies for characterizing the activity of UCN-01.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a non-radioactive, luminescence-based assay to determine the IC₅₀ value of UCN-01 against a target kinase (e.g., PKCα or PDK1).
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
UCN-01 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of UCN-01 in kinase assay buffer containing 1% DMSO.
-
Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the UCN-01 serial dilutions. Include positive controls (1% DMSO, no inhibitor) and negative controls (no enzyme).
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Initiate the reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes, ensuring the reaction remains within the linear range.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Normalize the data to positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition against the logarithm of UCN-01 concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with UCN-01.
Materials:
-
Adherent or suspension cancer cells
-
Complete cell culture medium
-
UCN-01 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of UCN-01 in culture medium. Remove the old medium from the wells and add 100 µL of the UCN-01 dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle after UCN-01 treatment.
Materials:
-
Cancer cells treated with UCN-01 for various time points
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Count the cells.
-
Washing: Wash approximately 1x10⁶ cells with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Rehydration and RNAse Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Staining: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm (e.g., FL2 or FL3 channel).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression or phosphorylation status of key proteins (e.g., p21, phospho-Rb, phospho-Akt) in response to UCN-01.
Materials:
-
Cell lysates from UCN-01 treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies; 5% non-fat milk for others)
-
Primary antibodies (e.g., anti-p21, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in the appropriate blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL reagents and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin. For phosphoproteins, normalize the phospho-signal to the total protein signal.
Pharmacokinetics and Clinical Considerations
The clinical progression of UCN-01 has been significantly influenced by its unique pharmacokinetic profile in humans. Unlike in animal models where it shows rapid clearance and a large volume of distribution, in humans, UCN-01 exhibits an extremely low clearance and a remarkably long elimination half-life (ranging from 253 to 1660 hours).[8][9][19] This profound difference is attributed to its high-affinity, specific binding to the human plasma protein α₁-acid glycoprotein (AAG).[8][9][20] This extensive protein binding sequesters the drug in the plasma, reducing its distribution to tissues and slowing its elimination, which complicates dosing schedules and presents challenges for its development as a therapeutic agent.[8][21]
Conclusion
UCN-01 is a potent, multi-targeted kinase inhibitor with well-characterized activity against Protein Kinase C, particularly the conventional isozymes. Its ability to also inhibit other critical cell cycle and survival kinases, such as PDK1 and Chk1, underpins its significant anti-neoplastic effects observed in preclinical models. While its complex pharmacokinetic profile in humans presents a hurdle, UCN-01 remains an invaluable pharmacological tool for investigating kinase-driven signaling pathways. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug developers working with UCN-01 and other kinase inhibitors.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Altered pharmacokinetics of a novel anticancer drug, UCN-01, caused by specific high affinity binding to alpha1-acid glycoprotein in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Unpredicted clinical pharmacology of UCN-01 caused by specific binding to human alpha1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of UCN-01 [scirp.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. benchchem.com [benchchem.com]
- 13. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Phase I and pharmacokinetic study of UCN-01 in combination with irinotecan in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Pharmacokinetics and pharmacodynamics of a novel protein kinase inhibitor, UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I trial of 72-hour continuous infusion UCN-01 in patients with refractory neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-Hydroxy-staurosporine (UCN-01) in Cell Cycle G1 Phase Arrest: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of 7-Hydroxy-staurosporine (UCN-01), a synthetic derivative of staurosporine, and its significant role in inducing G1 phase cell cycle arrest. UCN-01 is a potent, multi-targeted protein kinase inhibitor that has been extensively studied for its antineoplastic activities.[1][2] Its ability to halt cell cycle progression at the G1/S transition is a key component of its anti-proliferative effects, making it a subject of considerable interest in cancer research and clinical development.[2][3][4] This document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.
Mechanism of Action: G1 Phase Arrest
UCN-01 induces G1 phase arrest through a multi-faceted mechanism that converges on the inhibition of key G1/S transition regulators. Unlike its parent compound, staurosporine, which causes arrest in both G1 and G2 phases, UCN-01's effects can be more specific, particularly at lower concentrations in cells with a functional G1 checkpoint.[5][6] The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), the induction of CDK inhibitors (CKIs), and the subsequent modulation of the Retinoblastoma protein (Rb) pathway.[2][7][8]
Inhibition of Cyclin-Dependent Kinases (CDKs)
UCN-01 directly inhibits the activity of several kinases, including CDKs that are crucial for the G1 to S phase transition.[1][9] It demonstrates notable inhibitory activity against CDK2.[1][3] The inhibition of CDK2, which forms active complexes with cyclin E and cyclin A, is a central event in preventing the phosphorylation of substrates required for DNA replication.[10][11]
Induction of CDK Inhibitors: p21waf1/cip1 and p27kip1
A critical aspect of UCN-01-mediated G1 arrest is the significant upregulation of the endogenous CDK inhibitors p21waf1/cip1 and p27kip1.[3][12][13] Increased levels of these inhibitors lead to the formation of inactive complexes with CDKs, further suppressing their kinase activity.[3][12][14] This induction has been observed in a variety of cancer cell lines, often occurring irrespective of p53 status, which is a common mutation in human cancers.[3][7][8]
MEK/ERK Signaling Pathway and p21 Upregulation
The transcriptional induction of p21waf1/cip1 by UCN-01 is a novel mechanism that does not rely on p53.[12] Research has demonstrated that UCN-01 activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade.[12] This activation is required for the transcriptional upregulation of p21, as chemical or genetic inhibition of MEK blunts the UCN-01-induced increase in p21 expression.[12]
The Retinoblastoma (Rb) Protein Pathway
The ultimate effector of the G1 checkpoint is the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes necessary for S-phase entry. The G1 CDKs (CDK4/6 and CDK2) phosphorylate and inactivate Rb. By inhibiting CDKs and inducing CKIs, UCN-01 treatment leads to a significant accumulation of the active, hypophosphorylated form of Rb.[2][3][7] This shift maintains the suppression of E2F-target genes and enforces the G1 arrest. The status of Rb is a critical determinant of cellular response to UCN-01; cells lacking functional Rb (RB-null) show significantly less G1 arrest.[7][8][15]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, illustrating the potency and effects of UCN-01 on different kinases and cell lines.
Table 1: Inhibitory Activity of UCN-01 against Various Kinases
| Kinase Target | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 30 | [1] |
| PDK1 | 6 | [1] |
| Chk1 | 7 | [1] |
| CDK1 | 300 - 600 | [1] |
| CDK2 | 300 - 600 | [1] |
| CDK2 (in vitro, Histone H1 substrate) | 530 | [3] |
| CDK2 (in vitro, pRb substrate) | 640 | [3] |
Table 2: Growth Inhibition and Cell Cycle Effects of UCN-01 on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Effect on Cell Cycle | Reference |
| A431 | Human Epidermoid Carcinoma | 260 - 520 | G1 Accumulation | [3] |
| Various OSCC lines | Oral Squamous Cell Carcinoma | ~300 | G1 Arrest | [16] |
| Normal Mammary Epithelial | Breast | 10 | G1 Arrest | [6] |
| Huh7, HepG2, Hep3B | Hepatoma | 69.76 - 222.74 | S and G2/M Arrest* | [10][17] |
| A549, Calu1 | Non-Small Cell Lung Carcinoma | Not Specified | G1 Arrest | [7][8] |
*Note: In some cell lines, such as hepatoma cells, UCN-01 has been reported to induce S and G2/M arrest rather than G1 arrest, highlighting cell-type specific responses.[10][17]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of UCN-01's effect on G1 arrest are provided below.
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing DNA content to determine the distribution of cells in different phases of the cell cycle.[18][19][20]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of UCN-01 or vehicle control for the specified duration (e.g., 24 hours).
-
Harvesting:
-
Adherent Cells: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge cells at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at 4°C for at least 2 hours (can be stored for longer periods).[20]
-
Staining: Centrifuge the fixed cells at ~300 x g for 5-10 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI). Gate on single cells to exclude doublets and aggregates. Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression and phosphorylation state of key proteins involved in G1 arrest, such as Rb, p21, and p27.[7][16][21]
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-p21, anti-p27, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with UCN-01 as required. Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system. β-actin or GAPDH is typically used as a loading control.
Protocol 3: In Vitro CDK2 Kinase Assay
This protocol measures the direct inhibitory effect of UCN-01 on CDK2 activity.[3][11][22]
Materials:
-
Active CDK2/Cyclin E or A complex
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
[γ-32P]ATP or a non-radioactive system like ADP-Glo™
-
UCN-01 at various concentrations
-
Phosphocellulose paper (for radioactive assay) or plate reader (for luminescence assay)
Procedure (using ADP-Glo™ Luminescence Assay as an example):
-
Reagent Preparation: Prepare serial dilutions of UCN-01 in Kinase Assay Buffer. Prepare a mixture of CDK2 enzyme and substrate in the same buffer. Prepare ATP solution.
-
Assay Plate Setup: In a 384-well plate, add UCN-01 dilutions or vehicle control. Add the CDK2/substrate mixture to each well. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate for 60 minutes at room temperature.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Measurement: Measure the luminescence using a compatible plate reader. Calculate the percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls to determine the IC50 value of UCN-01 for CDK2.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of UCN-01-Induced G1 Arrest
References
- 1. caymanchem.com [caymanchem.com]
- 2. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase II study of cell cycle inhibitor UCN-01 in patients with metastatic melanoma: a California Cancer Consortium trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UCN-01-mediated G1 arrest in normal but not tumor breast cells is pRb-dependent and p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RB status as a determinant of response to UCN-01 in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21waf1 or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. G1 phase accumulation induced by UCN-01 is associated with dephosphorylation of Rb and CDK2 proteins as well as induction of CDK inhibitor p21/Cip1/WAF1/Sdi1 in p53-mutated human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. UCN-01 (7-hydroxystaurosporine) induces apoptosis and G1 arrest of both primary and metastatic oral cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
UCN-01: An In-Depth Technical Guide to its Apoptosis Induction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCN-01 (7-hydroxystaurosporine) is a potent, multi-targeted protein kinase inhibitor that has garnered significant interest as a promising anti-cancer agent. Initially identified as a protein kinase C (PKC) inhibitor, its mechanism of action is now understood to be much broader, encompassing the inhibition of critical cell cycle checkpoint kinases and survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying UCN-01-induced apoptosis, with a focus on its primary targets, the downstream signaling cascades, and the resulting cellular fate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of novel cancer therapeutics.
Introduction
UCN-01 is a derivative of staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus. It exhibits potent anti-tumor activity in a wide range of human cancer cell lines and in preclinical xenograft models. The primary anti-cancer effects of UCN-01 are attributed to its ability to induce cell cycle arrest and trigger apoptosis. This guide will delve into the core mechanisms of UCN-01-induced apoptosis, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of UCN-01-Induced Apoptosis
The apoptotic activity of UCN-01 is a result of its inhibitory action on several key protein kinases, which disrupts normal cell cycle progression and survival signaling. The principal mechanisms include:
-
Inhibition of Checkpoint Kinase 1 (Chk1): UCN-01 is a potent inhibitor of Chk1, a critical kinase in the DNA damage response. By inhibiting Chk1, UCN-01 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and subsequent apoptosis.
-
Inhibition of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1): UCN-01 targets and inhibits PDK1, a master regulator of the PI3K/Akt survival pathway. Inhibition of PDK1 prevents the phosphorylation and activation of Akt (also known as Protein Kinase B), a key pro-survival kinase. This leads to the deactivation of downstream anti-apoptotic signals.
-
Modulation of Bcl-2 Family Proteins: The inhibition of the Akt pathway by UCN-01 influences the expression and activity of Bcl-2 family proteins. This includes the downregulation of anti-apoptotic members like Bcl-xL and the potential activation of pro-apoptotic BH3-only proteins, tipping the cellular balance towards apoptosis.
-
Induction of Cell Cycle Arrest: UCN-01 can induce a G1 cell cycle arrest, preventing cells from entering the S phase. This effect is often associated with the induction of cyclin-dependent kinase inhibitors (CKIs) like p21.
-
Activation of Caspases: The culmination of the aforementioned signaling events is the activation of the caspase cascade, the central executioners of apoptosis. UCN-01 treatment leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), resulting in the systematic dismantling of the cell.
Quantitative Data on UCN-01-Induced Apoptosis
The following tables summarize key quantitative data from various studies investigating the effects of UCN-01 on cancer cells.
Table 1: IC50 Values of UCN-01 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 69.76 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 222.74 | [1][2] |
| Hep3B | Hepatocellular Carcinoma | 113.43 | [1][2] |
| A549 | Non-small cell lung cancer | Not specified | [3] |
| Calu1 | Non-small cell lung cancer | Not specified | |
| H596 | Non-small cell lung cancer | Not specified |
Table 2: Effect of UCN-01 on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| A549 | 0.4 µM UCN-01 | 22 | Not specified | Not specified | [3] |
| A549/UCN (resistant) | 0.4 µM UCN-01 | 67 | Not specified | Not specified | [3] |
| Huh7 | 300 nM UCN-01 | Decreased | 14.8 | 14.4 | [1] |
| HepG2 | 300 nM UCN-01 | Decreased | 13.2 | 21.6 | [1] |
| Hep3B | 300 nM UCN-01 | Decreased | 29.3 | 14.7 | [1] |
Table 3: Induction of Apoptosis by UCN-01
| Cell Line | Treatment | % Apoptotic Cells (TUNEL positive) | Reference |
| A549 | 0.4 µM UCN-01 | 62 | [3] |
| A549/UCN (resistant) | 0.4 µM UCN-01 | No significant apoptosis | [3] |
| HCT116 p53 KO Tumors | UCN-01 | Significantly greater than control | [4] |
| A2780/CP Tumors | UCN-01 | Significantly greater than control | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the apoptotic effects of UCN-01.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of UCN-01 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6][7][8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][6]
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins like Akt and Chk1.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-Chk1, anti-total-Chk1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with UCN-01 for the desired time points.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a protein assay.[9]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[9]
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix the cells treated with UCN-01 with 4% paraformaldehyde.
-
Permeabilize the cells with the permeabilization solution.[10]
-
Incubate the cells with the TUNEL reaction mixture (TdT enzyme, labeled dUTPs, and reaction buffer) for 1-2 hours at 37°C in the dark.[10][11]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Analyze the cells using a fluorescence microscope to visualize apoptotic cells (positive TUNEL staining) or quantify the percentage of apoptotic cells using a flow cytometer.[10]
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of UCN-01 on the activity of specific kinases like PDK1 or Chk1.
Materials:
-
Recombinant active kinase (e.g., PDK1 or Chk1)
-
Kinase-specific substrate
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
UCN-01 at various concentrations
-
Detection reagents (e.g., for radioactivity or ADP formation)
Procedure:
-
Set up the kinase reaction in a microplate or reaction tube containing the kinase, its substrate, and kinase reaction buffer.[12]
-
Add UCN-01 at a range of concentrations to the reaction mixtures.
-
Initiate the reaction by adding ATP.[12]
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or ADP produced to determine the kinase activity.[13]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 specific substrate, e.g., DEVD-pNA or DEVD-AMC)
-
Cell lysis buffer
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with UCN-01 to induce apoptosis.
-
Lyse the cells to release the cellular contents, including caspases.[14][15][16]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase-3 activity.[14][15][16]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by UCN-01, leading to apoptosis.
References
- 1. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21waf1 or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decrease in susceptibility toward induction of apoptosis and alteration in G1 checkpoint function as determinants of resistance of human lung cancer cells against the antisignaling drug UCN-01 (7-Hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
7-Hydroxy-staurosporine: A Technical Guide to its Natural Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-staurosporine, also known as UCN-01, is a potent inhibitor of a variety of protein kinases, positioning it as a compound of significant interest in cancer research and drug development. A derivative of the microbial alkaloid staurosporine (B1682477), this molecule has demonstrated anti-tumor activity by interfering with key signaling pathways that govern cell cycle progression and survival. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification from microbial fermentation, and a summary of its mechanism of action with a focus on the PDK1-Akt signaling pathway.
Natural Sources of this compound
This compound is a secondary metabolite produced by several species of actinomycete bacteria, primarily belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of bioactive compounds.
Specifically, this compound (UCN-01) and its stereoisomer, UCN-02, have been isolated from the fermentation broths of Streptomyces sp.[1][2]. One particular strain, identified as Streptomyces sp. N-126, is a known producer of both UCN-01 and UCN-02[3]. The biosynthesis of staurosporine, the precursor to this compound, originates from the amino acid L-tryptophan[4]. The hydroxylation at the 7-position is a key modification that enhances the selectivity of the molecule for certain protein kinases compared to its parent compound, staurosporine.
Fermentation and Isolation Protocols
The production and purification of this compound from microbial cultures is a multi-step process involving fermentation, extraction, and chromatographic separation. While specific protocols are often proprietary, the following sections outline a generalized, yet detailed, methodology based on established procedures for staurosporine and its derivatives.
Fermentation of the Producing Microorganism
Successful production of this compound hinges on the optimization of fermentation conditions to maximize the yield from the selected Streptomyces strain.
2.1.1. Culture Media and Conditions
A typical production medium for Streptomyces consists of a balanced source of carbon, nitrogen, and essential minerals. The pH of the culture medium is a critical parameter, with studies indicating that pH control during fermentation can significantly increase the production of UCN-01 and its isomer[4].
-
Carbon Sources: Glucose, soluble starch, corn starch, or maltodextrin.
-
Nitrogen Sources: Soybean meal, yeast extract, or peptone.
-
Inorganic Salts: Calcium carbonate, potassium phosphate, magnesium sulfate.
-
pH: Maintained between 6.0 and 8.0.
-
Temperature: 28-30°C.
-
Aeration and Agitation: Maintained at appropriate levels for submerged aerobic fermentation.
2.1.2. Inoculum Development
A multi-stage inoculum development process is typically employed to ensure a healthy and dense culture for inoculation into the production fermenter. This involves transferring the Streptomyces strain from a slant culture to a series of progressively larger shake flasks containing a suitable vegetative medium before transfer to the final production vessel.
Extraction of this compound
Following fermentation, the first step in the isolation process is the separation of the microbial biomass from the culture broth, followed by the extraction of the target compound.
2.2.1. Cell Separation
The whole broth is filtered to separate the mycelial mat from the supernatant. A filter aid such as diatomaceous earth may be used to improve filtration efficiency.
2.2.2. Solvent Extraction
This compound, being an intracellular and cell-associated product, is primarily found within the mycelia.
-
Mycelial Extraction: The collected mycelial cake is extracted with an organic solvent. Common solvents used for the extraction of staurosporine and its derivatives include:
-
Ethyl acetate
-
A mixture of tetrahydrofuran (B95107) (THF) and acetone
-
The solvent extract is then concentrated under reduced pressure to yield a crude extract.
Purification of this compound
The crude extract contains a mixture of metabolites, necessitating further purification to isolate this compound to a high degree of purity. This is typically achieved through a series of chromatographic techniques.
2.3.1. Column Chromatography
The crude extract is subjected to column chromatography using a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, for example, a mixture of chloroform (B151607) and methanol, is used to separate the compounds based on their polarity.
2.3.2. High-Performance Liquid Chromatography (HPLC)
For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is employed.
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is a typical mobile phase.
-
Detection: UV detection at a wavelength of approximately 295 nm is suitable for monitoring the elution of this compound.
Quantitative Data
Specific yield data for this compound from natural fermentation is not extensively reported in the public domain. However, data for the parent compound, staurosporine, can provide a benchmark for production levels. It is important to note that yields of this compound may be lower than those of staurosporine.
| Compound | Producing Organism | Fermentation Method | Reported Yield | Reference |
| Staurosporine | Streptomyces hygroscopicus | Shake Flask Culture | 130 µg/mL | [5] |
| Staurosporine | Streptomyces sp. BV410 | Optimized Fermentation | 56 mg/L | |
| Staurosporine | Streptomyces albus J1074 (Heterologous) | Optimized Fed-Batch | 4568 mg/L |
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting a range of protein kinases that are crucial for cell signaling, particularly in pathways that promote cell survival and proliferation.
Inhibition of the PDK1-Akt Survival Pathway
A primary mechanism of action for this compound is the inhibition of the PDK1-Akt signaling pathway, a critical regulator of cell survival.
-
PDK1 Inhibition: this compound directly inhibits 3-phosphoinositide-dependent protein kinase-1 (PDK1).
-
Akt Dephosphorylation: Inhibition of PDK1 prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).
-
Induction of Apoptosis: The inactivation of Akt disrupts downstream survival signals, ultimately leading to the induction of apoptosis (programmed cell death).
Inhibition of Other Key Kinases
In addition to the PDK1-Akt pathway, this compound also inhibits other important kinases:
-
Protein Kinase C (PKC): It is a potent inhibitor of calcium-dependent protein kinase C.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S phase transition.
-
Checkpoint Kinase 1 (Chk1): By inhibiting Chk1, this compound can abrogate the G2 cell cycle checkpoint, sensitizing cancer cells to DNA damaging agents.
Visualizations
Signaling Pathway Diagram
Caption: PDK1-Akt Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: General Workflow for the Isolation of this compound.
Conclusion
This compound remains a molecule of high interest for the development of novel anti-cancer therapeutics. Its natural origin in Streptomyces species provides a renewable source for its production. The methodologies outlined in this guide, from fermentation to purification, offer a framework for obtaining this valuable compound for research and development purposes. A thorough understanding of its mechanism of action, particularly its potent inhibition of the PDK1-Akt survival pathway, underscores its therapeutic potential. Further optimization of fermentation and purification processes will be crucial for the cost-effective production of this compound to support ongoing and future clinical investigations.
References
- 1. High-titer production of staurosporine by heterologous expression and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCN-01, a selective inhibitor of protein kinase C from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. I. Screening, producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Hydroxy-staurosporine in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-staurosporine, also known as UCN-01, is a potent, multi-targeted protein kinase inhibitor derived from the microbial alkaloid staurosporine.[1] Initially identified as a protein kinase C (PKC) inhibitor, its activity extends to a broad range of kinases, including cyclin-dependent kinases (CDKs) and checkpoint kinases (Chk1).[1][2] This broad specificity makes this compound a valuable tool for cancer research and a potential anti-cancer therapeutic agent. Its ability to induce cell cycle arrest at various phases—G1, S, or G2/M, depending on the cellular context and concentration—makes it a subject of intense study for its anti-proliferative effects.[3][4][5]
These application notes provide detailed protocols for utilizing this compound to study cell cycle progression, methods for analyzing its effects, and a summary of its impact on various cancer cell lines.
Mechanism of Action
This compound exerts its effects on the cell cycle primarily through the inhibition of key regulatory kinases. Its primary mechanisms include:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2 and CDK4, this compound prevents the phosphorylation of the retinoblastoma protein (pRb).[2][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and progression. This leads to an arrest of the cell cycle in the G1 phase.[3][5]
-
Abrogation of S and G2/M Checkpoints: this compound is a potent inhibitor of Chk1, a critical kinase in the DNA damage response pathway.[6] Inhibition of Chk1 prevents the phosphorylation and subsequent degradation of the Cdc25A phosphatase.[6] Active Cdc25A can then dephosphorylate and activate CDK2, leading to an override of the S and G2/M checkpoints, which can be particularly effective in cancer cells with a defective G1 checkpoint.[5][6]
Data Presentation: Effects on Cell Cycle Distribution
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution of various cancer cell lines.
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference(s) |
| A431 (Epidermoid Carcinoma) | Control | 24 | 55.1 | 28.3 | 16.6 | [3] |
| 260 | 24 | 70.2 | 15.5 | 14.3 | [3] | |
| 520 | 24 | 75.8 | 10.1 | 14.1 | [3] | |
| MDA-MB-231 (Breast Cancer) | Control (with 10 µM araC for 30h) | 6 | 23 | 64 | 13 | [7] |
| 30 (with 10 µM araC for 30h) | 6 | 23 | 48 | 29 | [7] | |
| 100 (with 10 µM araC for 30h) | 6 | 23 | 29 | 48 | [7] | |
| 300 (with 10 µM araC for 30h) | 6 | 23 | 15 | 62 | [7] | |
| Normal Breast Epithelial Cells | Control | 48 | 55 | 25 | 20 | [8] |
| 300 | 48 | 80 | 10 | 10 | [8] | |
| MDA-MB-157 (Breast Cancer) | Control | 48 | 45 | 35 | 20 | [8] |
| 300 | 48 | 20 | 60 | 20 | [8] |
Note: The cell cycle distribution percentages can vary based on the specific cell line, passage number, and experimental conditions. The data presented here are illustrative of the typical effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in a 6-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/well). Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound (UCN-01) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the 1 mM stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 300 nM). Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control well treated with the same concentration of DMSO as the highest drug concentration well.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add trypsin to detach the cells from the plate.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step once.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice for at least 30 minutes for fixation. For long-term storage, cells can be kept at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways
References
- 1. Facebook [cancer.gov]
- 2. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G1 phase accumulation induced by UCN-01 is associated with dephosphorylation of Rb and CDK2 proteins as well as induction of CDK inhibitor p21/Cip1/WAF1/Sdi1 in p53-mutated human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCN-01-mediated G1 arrest in normal but not tumor breast cells is pRb-dependent and p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinase 2 by the Chk1-Cdc25A pathway during the S-phase checkpoint activated by fludarabine: dysregulation by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: UCN-01 Western Blot Protocol for Detecting Apoptosis Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCN-01 (7-hydroxystaurosporine) is a potent, multi-targeted protein kinase inhibitor that has been extensively studied for its anti-cancer properties. One of the key mechanisms of UCN-01's therapeutic action is the induction of apoptosis, or programmed cell death, in malignant cells. This is achieved through the modulation of critical cell cycle checkpoints and survival signaling pathways. Western blotting is an indispensable technique for elucidating the molecular events underlying UCN-01-induced apoptosis by detecting and quantifying key protein markers. These application notes provide a detailed protocol for utilizing Western blotting to analyze the expression and cleavage of apoptotic markers in response to UCN-01 treatment.
UCN-01 primarily induces apoptosis by inhibiting checkpoint kinase 1 (Chk1) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4][5] Inhibition of Chk1 disrupts the cell's ability to arrest in the G2/M phase in response to DNA damage, forcing cells into premature mitosis and subsequent apoptosis.[1][4] Concurrently, inhibition of the PI3K/Akt pathway downregulates pro-survival signals, further sensitizing cancer cells to apoptotic stimuli.[2][3][5]
Key markers for assessing UCN-01-induced apoptosis via Western blot include:
-
Cleaved Poly(ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspases, rendering it inactive. The detection of the 89 kDa cleaved PARP fragment is a hallmark of apoptosis.[2]
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation involves the cleavage of the pro-caspase-3 (35 kDa) into active subunits (17/19 kDa).[2]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate. UCN-01 can modulate this ratio to favor apoptosis.
Data Presentation
The following table summarizes quantitative data from representative Western blot analyses of apoptotic markers in cancer cell lines treated with UCN-01.
| Cell Line | Treatment | Apoptosis Marker | Fold Change (vs. Control) | Reference |
| Neuroblastoma | UCN-01 | Cleaved PARP | Increased | [2] |
| Neuroblastoma | UCN-01 | Cleaved Caspase-3 | Increased | [2] |
| Adipose Cells | UCN-01 (0.25 µmol/L) | Phospho-Akt (Thr308) | Decreased (66% inhibition) | [6] |
| HCT116 Colon Carcinoma | UCN-01 (~10 nM) | Chk2 Kinase Activity | Inhibited (IC50) | [1] |
Signaling Pathway
UCN-01 induces apoptosis through a dual mechanism involving the inhibition of the Chk1 and PI3K/Akt signaling pathways.
Caption: UCN-01 induces apoptosis by inhibiting Chk1 and the PI3K/Akt pathway.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect apoptosis markers in cells treated with UCN-01.
Experimental Workflow
Caption: A stepwise workflow for detecting apoptosis markers using Western blot.
Detailed Protocol
1. Cell Culture and UCN-01 Treatment
1.1. Culture your chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
1.2. Seed cells in multi-well plates or flasks and allow them to adhere and reach 70-80% confluency.
1.3. Prepare a stock solution of UCN-01 in an appropriate solvent (e.g., DMSO).
1.4. Treat cells with the desired concentrations of UCN-01 for the indicated time points. Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
2.2. Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well or flask.
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2.6. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
4.1. Normalize the protein concentration of all samples with lysis buffer.
4.2. Add Laemmli sample buffer to the protein lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.
4.3. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and molecular weight.
4.4. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5.2. Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
6. Blocking
6.1. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation
7.1. Dilute the primary antibodies against the target proteins (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) in blocking buffer according to the manufacturer's recommendations.
7.2. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
8.1. Wash the membrane three times for 10 minutes each with TBST.
8.2. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
9. Signal Detection
9.1. Wash the membrane three times for 10 minutes each with TBST.
9.2. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
9.3. Incubate the membrane with the ECL substrate for the recommended time.
9.4. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
10. Data Analysis
10.1. Quantify the band intensities using densitometry software.
10.2. Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane to correct for variations in protein loading.
10.3. Express the results as fold change relative to the vehicle-treated control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-hydroxystaurosporine (UCN-01) inhibition of Akt Thr308 but not Ser473 phosphorylation: a basis for decreased insulin-stimulated glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UCN-01 in Human Tumor Xenograft Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UCN-01 (7-hydroxystaurosporine) in human tumor xenograft models, summarizing its antitumor activity and detailing the necessary experimental protocols. UCN-01, a potent and selective inhibitor of protein kinase C (PKC), has demonstrated significant efficacy in preclinical studies by targeting key components of the cell cycle, particularly the G1 checkpoint.[1] This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of UCN-01 in various cancer types.
Summary of UCN-01 Antitumor Activity in Human Tumor Xenograft Models
UCN-01 has been evaluated in a range of human tumor xenograft models, demonstrating varied efficacy depending on the tumor type and its underlying molecular characteristics. The tables below summarize the quantitative data from key preclinical studies.
| Tumor Type | Cell Line | Animal Model | UCN-01 Dosage and Administration | Efficacy (T/C Ratio %) | Reference |
| Breast Cancer | MCF-7 (Estrogen-dependent) | Nude Mice | 7.5 mg/kg, i.p., 5 consecutive days/week for 2 weeks | 25.0% | [2][3] |
| Breast Cancer | Br-10 (Estrogen-dependent) | Nude Mice | 7.5 mg/kg, i.p., 5 consecutive days/week for 2 weeks | 27.0% | [2] |
| Breast Cancer | MX-1 (Estrogen-independent) | Nude Mice | 7.5 mg/kg, i.p., 5 consecutive days/week for 2 weeks | 65.9% (Resistant) | [2][3][4] |
| Pancreatic Cancer | PAN-3-JCK | Nude Mice | 5 or 10 mg/kg, i.p., daily for 5 days, 2-day interval, then 5 more injections | Significant growth suppression | [4][5] |
| Pancreatic Cancer | CRL 1420 | Nude Mice | 5 or 10 mg/kg, i.p., daily for 5 days, 2-day interval, then 5 more injections | Significant growth suppression | [4][5] |
| Epidermoid Carcinoma | A431 | Nude Mice | Not specified | 40.0% | [6][7] |
| Fibrosarcoma | HT1080 | Nude Mice | Not specified | 17.0% | [6][7] |
| Acute Myeloid Leukemia | HL-60 | Nude Mice | Not specified | 61.0% | [6][7] |
T/C Ratio %: The lowest treated/control ratio, where T is the relative mean tumor weight of the treated group and C is that of the control group. A lower T/C ratio indicates higher antitumor activity.[2]
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with UCN-01, synthesized from established methodologies.
Human Tumor Xenograft Model Establishment
Materials:
-
Human cancer cell lines (e.g., MCF-7, PAN-3-JCK)
-
6-week-old female athymic nude mice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
1 ml syringes with 27-gauge needles
-
70% ethanol
Procedure:
-
Culture selected human cancer cells in their recommended complete medium at 37°C in a 5% CO₂ incubator until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with complete medium, and then centrifuge to pellet the cells.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1-5 x 10⁷ cells/ml.
-
Anesthetize the nude mice.
-
Disinfect the injection site (typically the dorsal flank) with 70% ethanol.
-
Subcutaneously inject 0.1-0.2 ml of the cell suspension (containing 1-10 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 2-4 weeks.
UCN-01 Administration
Materials:
-
UCN-01
-
Vehicle for solubilizing UCN-01 (e.g., DMSO, followed by dilution in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Prepare the UCN-01 solution. For example, dissolve UCN-01 in a small amount of DMSO and then dilute with sterile saline to the final desired concentration (e.g., 0.75 mg/ml for a 7.5 mg/kg dose in a 20g mouse receiving a 0.2 ml injection). The final DMSO concentration should be minimized.
-
Administer UCN-01 or the vehicle control to the mice via intraperitoneal injection. A common dosing schedule is daily for 5 consecutive days, followed by a 2-day rest period, repeated for a specified number of cycles.[4][5]
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Tumor Growth Assessment
Materials:
-
Digital calipers
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (length x width²)/2 .[2]
-
Continue treatment and tumor measurements for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors. The primary endpoint is often the comparison of the mean tumor weight between the treated and control groups.
Western Blot Analysis of Xenograft Tumors
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-total-Rb, anti-CDK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the excised tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
Materials:
-
Excised tumor tissue
-
Formalin
-
Paraffin
-
Microtome
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., hydrogen peroxide, serum)
-
Primary antibodies (e.g., anti-p21)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with serum.
-
Incubate the sections with the primary antibody.
-
Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Develop the signal using DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope to assess the expression and localization of the target protein.
Visualizations
Experimental Workflow
Caption: General workflow for UCN-01 xenograft studies.
UCN-01 Mechanism of Action: G1 Cell Cycle Arrest
Caption: UCN-01 induces G1 arrest via p21 and CDK2 inhibition.
References
- 1. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of UCN-01, a selective inhibitor of protein kinase C, in murine and human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-staurosporine in High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-staurosporine, also known as UCN-01, is a potent, cell-permeable, broad-spectrum inhibitor of numerous protein kinases.[1] As a derivative of staurosporine, it exhibits significant anti-tumor activity by targeting key regulators of cell cycle progression and survival pathways. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for cancer research and a candidate for combination chemotherapies.[2][3] High-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, are ideally suited for dissecting the multiparametric effects of compounds like this compound on cellular phenotypes.[4] These application notes provide detailed protocols for utilizing this compound in HCS assays to quantify its effects on the cell cycle and apoptosis.
Mechanism of Action
This compound exerts its biological effects by inhibiting a range of protein kinases, thereby modulating critical cellular signaling pathways. Key targets include Protein Kinase C (PKC), Akt, 3-phosphoinositide-dependent protein kinase 1 (PDK1), Cyclin-Dependent Kinases (CDKs), and the checkpoint kinase Chk1.[5][6] Inhibition of these kinases leads to several downstream consequences, most notably cell cycle arrest, primarily at the G1/S phase, and the abrogation of DNA damage-induced S and G2 phase checkpoints.[7][8] This disruption of cell cycle control ultimately triggers programmed cell death, or apoptosis.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound.
Quantitative Data
The inhibitory activity of this compound against a panel of kinases is summarized in the table below.
| Kinase Target | IC50 (nM) |
| PDK1 | 6 |
| Chk1 | 7 |
| PKC | 30 |
| Cdk1 | 300-600 |
| Cdk2 | 300-600 |
Note: IC50 values can vary depending on the assay conditions.[6]
Experimental Protocols
The following protocols are designed for high-content screening applications to assess the effects of this compound on cell cycle distribution and apoptosis.
High-Content Screening Workflow
Caption: General workflow for a high-content screening assay.
Protocol 1: Cell Cycle Analysis using High-Content Screening
This protocol details a method to determine the effects of this compound on the cell cycle distribution of a cancer cell line (e.g., human hepatoma cells).[7]
Materials:
-
Human hepatoma cell line (e.g., Huh7, HepG2)
-
Complete cell culture medium
-
96-well, black-walled, clear-bottom imaging plates
-
This compound (UCN-01)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Hoechst 33342 solution (1 µg/mL)
-
High-content imaging system
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 50 nM to 500 nM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Gently aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 50 µL of RNase A solution to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of a staining solution containing Hoechst 33342 and Propidium Iodide to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and Propidium Iodide (red channel).
-
Acquire multiple fields per well to ensure a sufficient number of cells for statistical analysis.
-
-
Image and Data Analysis:
-
Use image analysis software to segment the images and identify individual nuclei based on the Hoechst 33342 signal.
-
Measure the integrated intensity of the Propidium Iodide signal within each nucleus.
-
Generate a histogram of the PI intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the dose-dependent effects of this compound on cell cycle distribution.
-
Protocol 2: Apoptosis Induction Assay using High-Content Screening
This protocol provides a method to quantify the induction of apoptosis by this compound using a live-cell caspase-3/7 activity assay.
Materials:
-
Cancer cell line of interest (e.g., U2-OS osteosarcoma cells)[9]
-
Complete cell culture medium
-
96-well, black-walled, clear-bottom imaging plates
-
This compound (UCN-01)
-
DMSO
-
Live-cell caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Hoechst 33342 solution (1 µg/mL)
-
High-content imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate as described in Protocol 1.
-
Incubate for 24 hours.
-
-
Compound and Reagent Addition:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Prepare a working solution of the live-cell caspase-3/7 detection reagent and Hoechst 33342 in complete medium according to the manufacturer's instructions.
-
Add the compound dilutions to the appropriate wells.
-
Add the caspase-3/7 and Hoechst 33342 solution to all wells.
-
-
Live-Cell Image Acquisition:
-
Place the plate in the high-content imaging system equipped with an environmental chamber.
-
Acquire images at multiple time points (e.g., 0, 6, 12, 24, and 48 hours) using appropriate filter sets for Hoechst 33342 (blue channel) and the caspase-3/7 reagent (green channel).
-
-
Image and Data Analysis:
-
Use image analysis software to identify all nuclei using the Hoechst 33342 signal.
-
Identify apoptotic cells by segmenting the bright, fluorescent signal from the activated caspase-3/7 reagent.
-
Calculate the percentage of apoptotic cells (caspase-3/7 positive) relative to the total number of cells (Hoechst 33342 positive) for each well and at each time point.
-
Generate dose-response and time-course curves for the induction of apoptosis by this compound.
-
Conclusion
This compound is a versatile tool for studying cell cycle regulation and apoptosis. The use of high-content screening assays allows for the detailed, quantitative, and multiparametric analysis of its cellular effects. The protocols provided here offer a framework for investigating the mechanism of action of this compound and for screening for synergistic interactions with other anti-cancer agents. These methods can be adapted to various cell lines and research questions, providing valuable insights for drug discovery and development professionals.
References
- 1. Development of High Content Imaging Methods for Cell Death Detection in Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCN-01 (7-hydroxystaurosporine) induces apoptosis and G1 arrest of both primary and metastatic oral cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21waf1 or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of cisplatin-induced cytotoxicity by 7-hydroxystaurosporine (UCN-01), a new G2-checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, UCN-01, induces DNA damage response, and autophagy in human osteosarcoma U2-OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCN-01-Induced Apoptosis in Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing UCN-01 (7-hydroxystaurosporine) to induce apoptosis in cancer cells. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of relevant studies.
Introduction
UCN-01 is a potent, multi-targeting protein kinase inhibitor that has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2] Its mechanisms of action are complex and involve the inhibition of several key kinases, including protein kinase C (PKC), cyclin-dependent kinases (CDKs), and the G2 checkpoint kinase Chk1.[1] By disrupting these critical cellular processes, UCN-01 can effectively trigger the apoptotic cascade in malignant cells, making it a valuable tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action
UCN-01 induces apoptosis through a multi-faceted approach that primarily involves cell cycle disruption and modulation of key signaling pathways. A significant mechanism is the abrogation of the G2 checkpoint, particularly in cancer cells with disrupted p53 function.[1] This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent apoptosis. Furthermore, UCN-01 has been shown to inhibit the Akt survival pathway, leading to downstream effects on apoptosis-related proteins.[3]
The induction of apoptosis by UCN-01 involves the activation of the intrinsic mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins like Puma and the downregulation of anti-apoptotic proteins such as Bcl-xL.[4] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, with caspase-9 and caspase-3 playing crucial roles.[5][6]
Data Presentation
The following tables summarize the effective concentrations of UCN-01 and its impact on apoptosis and cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of UCN-01 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Oral Squamous Carcinoma Cells | Oral Cancer | ~300 | [5] |
| HepG2 | Hepatoma | 69.76 | [6] |
| Hep3B | Hepatoma | 222.74 | [6] |
| Huh7 | Hepatoma | >300 | [6] |
Table 2: Effect of UCN-01 on Apoptosis and Cell Cycle in A549 Lung Cancer Cells
| Treatment | Apoptotic Cells (%) | G1 Phase Accumulation (%) | Reference |
| Control | - | - | [7] |
| UCN-01 (0.4 µM) | 62 | 22 | [7] |
Experimental Protocols
Herein are detailed protocols for inducing and assessing apoptosis in cancer cells using UCN-01.
Cell Culture and UCN-01 Treatment
This protocol outlines the basic procedure for culturing cancer cells and treating them with UCN-01.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
UCN-01 stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare fresh dilutions of UCN-01 in culture medium from the stock solution to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same concentration as the highest UCN-01 treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of UCN-01 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the desired apoptosis assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
UCN-01 treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10][11][12]
Materials:
-
UCN-01 treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Cold PBS
-
Microplate reader
Procedure:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add Reaction Buffer and DTT to each well.
-
Add the caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/420-460 nm (for fluorometric assays) using a microplate reader.[12]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[13][14][15]
Materials:
-
UCN-01 treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates as described in the Caspase-3 Activity Assay protocol.
-
Determine protein concentration and normalize samples to equal concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17][18]
Materials:
-
UCN-01 treated and control cells grown on coverslips or slides
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, indicating DNA fragmentation.
Mandatory Visualizations
UCN-01 Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of UCN-01-induced apoptosis in cancer cells.
Experimental Workflow for Studying UCN-01 Induced Apoptosis
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. kumc.edu [kumc.edu]
- 5. UCN-01 (7-hydroxystaurosporine) induces apoptosis and G1 arrest of both primary and metastatic oral cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21waf1 or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decrease in susceptibility toward induction of apoptosis and alteration in G1 checkpoint function as determinants of resistance of human lung cancer cells against the antisignaling drug UCN-01 (7-Hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. bosterbio.com [bosterbio.com]
- 10. mpbio.com [mpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. TUNEL staining [abcam.com]
Application Notes and Protocols: Combining 7-Hydroxy-staurosporine (UCN-01) with Cisplatin for Enhanced Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the platinum-based chemotherapeutic agent cisplatin (B142131) with the kinase inhibitor 7-Hydroxy-staurosporine (UCN-01) represents a promising strategy in cancer therapy. Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. However, intrinsic and acquired resistance often limits its efficacy. UCN-01, a derivative of staurosporine (B1682477), is a potent inhibitor of a variety of kinases, including protein kinase C (PKC) and checkpoint kinase 1 (Chk1).[1][2] Its ability to abrogate DNA damage-induced cell cycle checkpoints, particularly the S and G2 checkpoints, forms the basis of its synergistic interaction with cisplatin.[3][4][5] By preventing cancer cells from arresting and repairing cisplatin-induced DNA damage, UCN-01 forces them into premature mitosis, leading to enhanced cytotoxicity and apoptosis.[4][5] This is particularly effective in cancer cells with dysfunctional p53.[3][5]
These application notes provide an overview of the preclinical rationale, key experimental findings, and detailed protocols for evaluating the combination of UCN-01 and cisplatin in a research setting.
Mechanism of Action: Synergistic Cytotoxicity
The synergistic effect of combining cisplatin and UCN-01 is primarily attributed to the abrogation of the G2 DNA damage checkpoint.[3][4] Cisplatin treatment causes DNA cross-links, which activates DNA damage response pathways, leading to the arrest of the cell cycle in the G2 phase. This pause allows the cell time to repair the damaged DNA before proceeding into mitosis.
UCN-01 inhibits key kinases, most notably Chk1, which is a critical component of the G2 checkpoint. By inhibiting Chk1, UCN-01 prevents the cell from arresting in G2, forcing it to enter mitosis with damaged DNA.[1] This leads to mitotic catastrophe and subsequent apoptosis.[5] The timing of drug administration is crucial; a synergistic effect is observed when cells are treated with cisplatin followed by UCN-01.[1][3] The reverse sequence, where UCN-01 is administered first, can be antagonistic as UCN-01 may induce a G1 arrest, protecting cells from the effects of subsequent cisplatin treatment.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of the UCN-01 and cisplatin combination.
Table 1: Enhancement of Cisplatin Cytotoxicity by UCN-01
| Cell Line | Fold Enhancement of Cisplatin Cytotoxicity | Reference |
| Chinese Hamster Ovary (CHO) | Up to 60-fold | [4][6] |
Table 2: Effect of Drug Combination on Cell Cycle and Apoptosis
| Cell Line(s) | Treatment Sequence | Key Observations | Reference |
| Non-Small-Cell Lung Carcinoma (NSCLC): A549, Calu1, H596 | Cisplatin followed by UCN-01 | Synergistic growth inhibition, decreased proportion of cells in G2, reduced expression of cyclins A and B, activation of Cdk1, enhanced apoptosis (especially in p53-disrupted cells). | [3] |
| Non-Small-Cell Lung Carcinoma (NSCLC): A549, Calu1, H596 | UCN-01 followed by Cisplatin | Additive or less than additive growth inhibition. | [3] |
| p53-defective human breast cancer cell lines | Cisplatin followed by UCN-01 | Abrogation of S and G2 arrest, progression through mitosis, and subsequent apoptosis. | [5] |
Experimental Protocols
Detailed protocols for key in vitro experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of UCN-01 and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., A549, Calu1, H596)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
UCN-01 and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of UCN-01, cisplatin, or the combination. For combination studies, it is critical to test different sequences of administration (e.g., cisplatin for a set time, followed by UCN-01). A typical protocol involves treating with cisplatin for 2 hours, removing the drug, and then adding UCN-01 for a subsequent 24 hours.[7]
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. For combination studies, use median effect analysis to determine if the interaction is synergistic, additive, or antagonistic.[3]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
UCN-01 and Cisplatin
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with UCN-01, cisplatin, or the combination at relevant concentrations (e.g., IC50) for various time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the drug combination.
Materials:
-
6-well plates
-
UCN-01 and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blotting for Cell Cycle Proteins
Objective: To investigate the molecular changes in cell cycle regulatory proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin A, Cyclin B, Cdk1, Chk1, phospho-Chk1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Clinical Context and Future Directions
Phase I clinical trials have been conducted to evaluate the safety and maximum tolerated dose of UCN-01 in combination with cisplatin in patients with advanced solid tumors.[1] These trials have encountered challenges, including dose-limiting toxicities, which have made it difficult to achieve the targeted therapeutic doses of cisplatin when combined with a prolonged infusion of UCN-01.[1] Despite these setbacks, the strong preclinical evidence of synergy warrants further investigation.[1] Future studies may explore alternative dosing schedules, different platinum analogs, or the use of more selective Chk1 inhibitors to improve the therapeutic index of this combination strategy.[1] The molecular correlative studies from these trials have confirmed that UCN-01 is active against its molecular target, Chk1, in patient tumors.[1]
Conclusion
The combination of this compound (UCN-01) and cisplatin holds significant therapeutic potential, particularly for p53-deficient cancers. The mechanism of G2 checkpoint abrogation by UCN-01 provides a clear rationale for its synergistic interaction with DNA-damaging agents like cisplatin. The provided protocols offer a framework for researchers to further investigate and optimize this combination therapy in a preclinical setting, with the ultimate goal of translating these findings into more effective clinical treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell cycle-dependent potentiation of cisplatin by UCN-01 in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of cisplatin-induced cytotoxicity by 7-hydroxystaurosporine (UCN-01), a new G2-checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Antitumor Effects of UCN-01 and Tamoxifen in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of combining UCN-01 (7-hydroxystaurosporine) and tamoxifen (B1202) for the treatment of breast cancer. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Introduction
UCN-01, initially identified as a protein kinase C inhibitor, has demonstrated antitumor activity across various cancer cell lines. Its mechanism of action involves the inhibition of cell cycle progression from the G1 to the S phase. This is associated with the inhibition of cyclin-dependent kinase (CDK) activity and the induction of the intrinsic CDK inhibitor p21, which leads to the dephosphorylation of the retinoblastoma (Rb) protein. Tamoxifen, a well-established endocrine therapy for estrogen receptor-positive (ER+) breast cancer, also induces a G1 phase arrest in cancer cells. The similar mechanisms of action suggest a potential for synergistic antitumor effects when these two agents are combined. This document outlines the quantitative data supporting this synergy and provides detailed protocols for its investigation.
Data Presentation
The combination of UCN-01 and tamoxifen has been shown to synergistically inhibit the growth of human breast carcinoma cells both in vitro and in vivo.
In Vitro Synergy Data
The following table summarizes the growth inhibition of MCF-7 human breast cancer cells after treatment with UCN-01, tamoxifen, and their combination, as determined by the MTT assay.
| Treatment Group | Concentration | Inhibition Rate (I.R. %) |
| UCN-01 | 0.1 µg/mL | 48.1% |
| Tamoxifen (TAM) | 2 µM | 31.0% |
| UCN-01 + Tamoxifen | 0.1 µg/mL + 2 µM | 67.0% |
Data sourced from a study on the combined antitumor activity of UCN-01 and tamoxifen.
Effects on Cell Cycle Regulatory Proteins
The combination treatment not only enhances growth inhibition but also impacts key cell cycle regulatory proteins.
| Treatment Group | p21 Expression | Rb Protein Phosphorylation |
| UCN-01 (0.1 µg/mL) | Induced | Not Inhibited |
| Tamoxifen (2 µM) | Induced | Not Inhibited |
| UCN-01 + Tamoxifen | Induced | Dephosphorylated (Inhibited) |
Observations from Western blot analysis in MCF-7 cells.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of UCN-01 and Tamoxifen Synergy
Caption: Proposed signaling pathway for UCN-01 and tamoxifen synergy in breast cancer.
General Experimental Workflow
Caption: General workflow for investigating UCN-01 and tamoxifen synergy.
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
This protocol is for assessing the cytotoxic effects of UCN-01 and tamoxifen on breast cancer cell lines such as MCF-7.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
UCN-01 (stock solution in DMSO)
-
Tamoxifen (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of UCN-01, tamoxifen, or a combination of both. Include a vehicle control (DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the inhibition rate (I.R. %) using the following formula: I.R. (%) = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Western Blot Analysis for p21 and Phospho-Rb
This protocol is for detecting the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
MCF-7 cells treated as described in the MTT assay protocol (in 6-well plates)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, add the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of p21 and the phosphorylation status of Rb. Normalize the protein of interest to the loading control (β-actin).
In Vivo Xenograft Studies
This protocol describes the establishment of human breast cancer xenografts in nude mice to evaluate the in vivo efficacy of the UCN-01 and tamoxifen combination.
Materials:
-
MCF-7 and Br-10 human breast carcinoma cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
UCN-01 (for injection)
-
Tamoxifen (for injection or oral gavage)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Preparation: Harvest MCF-7 or Br-10 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, UCN-01 alone, tamoxifen alone, UCN-01 + tamoxifen).
-
Treatment Administration: Administer the treatments as per the experimental design. For example, UCN-01 could be administered intraperitoneally and tamoxifen via oral gavage. Dosing and schedule should be optimized based on preliminary studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time to assess the antitumor effects. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting).
Conclusion
The combination of UCN-01 and tamoxifen demonstrates significant synergistic antitumor activity in breast cancer models. This synergy is associated with enhanced G1 phase cell cycle arrest, mediated by the induction of p21 and the subsequent dephosphorylation of the Rb protein. The provided protocols offer a framework for further investigation into this promising combination therapy, which may have potential clinical applications for the treatment of breast cancer.
Application Notes and Protocols: 7-Hydroxy-staurosporine (UCN-01) in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-staurosporine, also known as UCN-01, is a potent, multi-targeted protein kinase inhibitor that has garnered significant interest in cancer research, particularly for its role in modulating the DNA damage response (DDR).[1][2] Initially identified as a protein kinase C (PKC) inhibitor, UCN-01's most profound effect in the context of DNA damage is its ability to abrogate cell cycle checkpoints, primarily through the inhibition of the checkpoint kinase 1 (Chk1).[1][3][4] This activity makes UCN-01 a valuable tool for studying the DDR and a potential chemosensitizing and radiosensitizing agent in cancer therapy.[3][4]
These application notes provide an overview of the utility of UCN-01 in DDR studies, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing experiments to investigate the effects of UCN-01 on DNA damage signaling, cell cycle progression, and cellular fate.
Mechanism of Action in DNA Damage Response
Upon DNA damage, cells activate a complex signaling network, the DDR, to arrest the cell cycle and allow time for DNA repair. Key players in this pathway are the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which, once activated, phosphorylate and activate downstream effector kinases, including Chk1 and Chk2.[5][6] Chk1 is crucial for the G2/M checkpoint arrest in response to DNA damage.[2][7]
UCN-01 primarily functions by inhibiting Chk1, thereby preventing the phosphorylation of its downstream targets, such as Cdc25C.[3][4] This inhibition leads to the premature activation of the Cdk1/Cyclin B1 complex, forcing cells to enter mitosis despite the presence of DNA damage, a process known as checkpoint abrogation.[7][8] This can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells with a defective p53 pathway, which rely heavily on the G2/M checkpoint for survival after genotoxic stress.[2][7][9]
In addition to its well-established role as a Chk1 inhibitor, some studies suggest that UCN-01 can also inhibit Chk2, albeit at higher concentrations.[3][4][8] Furthermore, UCN-01 has been shown to induce a DNA damage response itself in some cancer cell lines and can also inhibit DNA repair processes.[10][11][12]
References
- 1. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation [frontiersin.org]
- 6. Frontiers | Advancing cancer therapy: new frontiers in targeting DNA damage response [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell cycle-dependent potentiation of cisplatin by UCN-01 in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, UCN-01, induces DNA damage response, and autophagy in human osteosarcoma U2-OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UCN-01 (7-hydroxystaurosporine) inhibits DNA repair and increases cytotoxicity in normal lymphocytes and chronic lymphocytic leukemia lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Use of UCN-01 in Colorectal Cancer Stem-Like Cell Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with cancer stem cells (CSCs) being implicated in tumor initiation, recurrence, and therapeutic resistance.[1][2] UCN-01 (7-hydroxystaurosporine), a multi-targeted protein kinase inhibitor, has emerged as a promising agent in targeting these resilient colorectal cancer stem-like cells (CRC-SCs).[1][2] Initially identified as a protein kinase C (PKC) inhibitor, UCN-01 also potently targets Chk1 and PDK1, key regulators of the DNA damage response and cell survival pathways.[2] This document provides detailed application notes and protocols for the use of UCN-01 in CRC-SC research, summarizing key quantitative data and outlining experimental methodologies based on published studies.
Mechanism of Action
UCN-01 exerts its anti-CRC-SC effects primarily by impairing the DNA damage response.[1] Research has shown that the sensitivity of CRC-SCs to UCN-01 is linked to its interference with Chk1-mediated DNA damage repair.[1] By inhibiting Chk1, UCN-01 abrogates the S and G2 checkpoints, leading to increased sensitivity to DNA-damaging agents like irinotecan (B1672180).[3] Furthermore, UCN-01 has been shown to reduce the phosphorylation of PDK1, which can contribute to the enhancement of chemotherapy-induced apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of UCN-01 on Colorectal Cancer Stem-Like Cell (CRC-SC) Lines
| CRC-SC Line | KRAS Status | TP53 Status | IC50 of UCN-01 (µM) | Notes |
| #1.1 | Wild-type | Wild-type | < 1 | Sensitive |
| #18 | Mutant | Mutant | < 1 | Sensitive |
| Multiple Lines | Various | Various | < 1 (in 11 of 15 lines) | 4 of 15 lines showed resistance (IC50 > 1µM) |
Data summarized from Signore et al., 2016.[2]
Table 2: In Vivo Efficacy of UCN-01 in Combination with Irinotecan
| Treatment Group | Tumor Growth | Notes |
| Vehicle Control | Baseline | - |
| UCN-01 alone | Reduced | Greater reduction than irinotecan alone |
| Irinotecan alone | Reduced | - |
| UCN-01 + Irinotecan | Significantly Impaired | Increased efficacy compared to single treatments |
Data summarized from Signore et al., 2016.
Experimental Protocols
Colorectal Cancer Stem-Like Cell (CRC-SC) Culture and Sphere Formation Assay
This protocol is for the enrichment and propagation of CRC-SCs as non-adherent spheres.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116) or patient-derived tumor tissue.
-
DMEM/F12 medium.
-
B27 supplement.
-
Human recombinant Epidermal Growth Factor (EGF).
-
Human recombinant basic Fibroblast Growth Factor (bFGF).
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
Ultra-low attachment plates or flasks.
Protocol:
-
Cell Preparation:
-
For adherent cell lines, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
For tumor tissue, mechanically and enzymatically dissociate to obtain a single-cell suspension.
-
-
Seeding:
-
Resuspend the cell pellet in serum-free stem cell medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF).
-
Count viable cells and seed at a low density (e.g., 1,000 to 10,000 cells/mL) in ultra-low attachment plates.
-
-
Culture and Observation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor for the formation of floating spheres (colonospheres) over 7-14 days.
-
Replenish with fresh medium every 3-4 days.
-
-
Passaging:
-
Collect spheres by gentle centrifugation.
-
Dissociate spheres into single cells using Trypsin-EDTA.
-
Re-seed single cells in fresh stem cell medium to propagate the culture.
-
In Vitro Drug Treatment and Proliferation Assay
Materials:
-
Enriched CRC-SCs.
-
UCN-01 (stock solution in DMSO).
-
Irinotecan, Oxaliplatin, 5-Fluorouracil (optional, for combination studies).
-
96-well plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Protocol:
-
Cell Seeding: Dissociate CRC-SC spheres into single cells and seed in 96-well plates at a suitable density. Allow cells to attach or stabilize for 24 hours.
-
Drug Preparation: Prepare serial dilutions of UCN-01 and other chemotherapeutic agents in the appropriate culture medium.
-
Treatment: Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[2]
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blot Analysis
Protocol:
-
Protein Extraction: Treat CRC-SCs with UCN-01 and/or other drugs for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Chk1, p-Chk1, PDK1, p-PDK1, Caspase-3, PARP, BCL-XL, MCL1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).
-
CRC-SCs.
-
Matrigel (optional).
-
UCN-01 and Irinotecan for in vivo use.
-
Calipers for tumor measurement.
Protocol:
-
Cell Implantation:
-
Prepare a single-cell suspension of CRC-SCs in PBS, optionally mixed with Matrigel.
-
Subcutaneously inject the cells (e.g., 1 x 10^5 to 1 x 10^6 cells) into the flanks of immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer treatments as per the experimental design (e.g., UCN-01 at 5 mg/kg for 5 days a week and/or irinotecan at 10 mg/kg once a week, intraperitoneally).[2]
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week).
-
Calculate tumor volume using the formula: (width^2 x length)/2.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histology, protein extraction for western blotting).
-
Conclusion
UCN-01 demonstrates significant potential as an anti-cancer agent targeting colorectal cancer stem-like cells, particularly in combination with conventional chemotherapy. Its mechanism of action, centered on the inhibition of the DNA damage response, provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols and data presented here offer a framework for researchers to explore the therapeutic utility of UCN-01 in the context of colorectal cancer.
References
Troubleshooting & Optimization
Technical Support Center: 7-Hydroxy-staurosporine (UCN-01) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-Hydroxy-staurosporine (UCN-01) in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this potent kinase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UCN-01) and what is its mechanism of action?
This compound, also known as UCN-01, is a synthetic derivative of staurosporine (B1682477) with antineoplastic activity.[1] It functions as a potent, ATP-competitive, and non-selective inhibitor of a variety of protein kinases.[2] Its primary targets include Protein Kinase C (PKC), 3-phosphoinositide-dependent protein kinase-1 (PDK1), and Akt (also known as Protein Kinase B).[2][3] By inhibiting these kinases, UCN-01 disrupts critical signaling pathways involved in cell survival and proliferation.[2] Additionally, UCN-01 can indirectly activate cyclin-dependent kinases (CDKs) and inhibit the G2 checkpoint kinase Chk1, leading to cell cycle arrest in the G1/S phase and the induction of apoptosis.[1][2]
Q2: In which solvents is this compound soluble?
This compound has limited solubility in aqueous solutions but is soluble in several organic solvents.[4] The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2][4]
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to store stock solutions of this compound in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] Under these conditions, stock solutions are generally stable for several months.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Commonly used for preparing high-concentration stock solutions.[2] |
| Ethanol | 1 mg/mL | An alternative solvent for stock solution preparation.[2] |
| Water | Limited solubility | Direct dissolution in aqueous media is not recommended.[4] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Not quantitatively determined | Final working concentrations are achieved by diluting a concentrated stock solution. The final solvent concentration should be kept low (typically <0.5%) to avoid cytotoxicity and precipitation. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 482.53 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 4.83 mg of this compound powder.
-
Dissolving: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
Preparation of a 1 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 1 µM.
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cell culture.
Note: The final DMSO concentration in the 1 µM working solution prepared as described above is 0.01%, which is generally well-tolerated by most cell lines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution. | - The concentration exceeds the solubility limit in the chosen solvent.- The solvent is not of high enough purity (e.g., contains water). | - Ensure the concentration does not exceed the recommended values (see solubility table).- Use anhydrous, sterile-filtered solvents.- Gentle warming and vortexing may help redissolve the precipitate. |
| Precipitate forms when diluting the stock solution in cell culture medium. | - The aqueous environment of the medium causes the hydrophobic compound to come out of solution ("crashing out").- The final concentration of the compound is too high.- The stock solution was added too quickly without adequate mixing.- The medium was not pre-warmed. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.- Prepare an intermediate dilution in the medium to reduce the solvent shock.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Inconsistent experimental results. | - Inaccurate pipetting of the viscous DMSO stock solution.- Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Precipitation of the compound in the cell culture medium, leading to a lower effective concentration. | - Use positive displacement pipettes or reverse pipetting for viscous DMSO solutions.- Aliquot the stock solution and avoid repeated freeze-thaw cycles.- Visually inspect the cell culture medium for any signs of precipitation after adding the compound. |
| No observable effect on cells. | - The final concentration of the compound is too low.- The compound has degraded.- The specific cell line is resistant to the effects of this compound. | - Verify the calculations for the preparation of the working solution.- Use a fresh aliquot of the stock solution.- Include a positive control cell line known to be sensitive to the compound. |
Visualizations
Caption: Workflow for preparing the final working solution of this compound.
Caption: Simplified signaling pathway of this compound (UCN-01).
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting inconsistent results with UCN-01 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with UCN-01 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UCN-01?
UCN-01, also known as 7-hydroxystaurosporine (B1683986), is a derivative of staurosporine (B1682477) and functions as a multi-targeted protein kinase inhibitor.[1][2] Its primary targets include Protein Kinase C (PKC), 3-phosphoinositide-dependent protein kinase 1 (PDK1), and the checkpoint kinase Chk1.[1][2][3] By inhibiting these kinases, UCN-01 can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis.[4][5]
Q2: I am observing lower-than-expected cytotoxicity or a higher IC50 value for UCN-01 in my cell line. What are the potential causes?
Several factors can contribute to reduced sensitivity to UCN-01:
-
Cell Line-Specific Dependencies: The anti-proliferative effects of UCN-01 are highly dependent on the genetic background of the cell line. For instance, the status of tumor suppressor proteins like p53 and Retinoblastoma (Rb) can significantly influence the cellular response.[6][7]
-
Compound Stability and Solubility: UCN-01 has limited water solubility and should be dissolved in an appropriate solvent like DMSO or ethanol (B145695).[2][4] Ensure that the compound is fully solubilized and has not precipitated out of solution in your culture medium. It is also recommended to prepare fresh dilutions for each experiment from a frozen stock solution.[8]
-
Assay Conditions: IC50 values are highly sensitive to experimental parameters such as cell density, incubation time, and the specific endpoint being measured (e.g., metabolic activity vs. cell count).[9][10]
-
Off-Target Effects: At higher concentrations, UCN-01 can inhibit a broader range of kinases, which may lead to complex and sometimes counterintuitive cellular responses.[8]
Q3: My cells are not arresting in the G1 phase as expected. Instead, I see S or G2/M arrest. Why is this happening?
While G1 arrest is a commonly reported effect of UCN-01, the specific phase of cell cycle arrest can vary between cell lines.[5][6]
-
p53 and Rb Status: The G1 checkpoint is tightly regulated by p53 and Rb. In cell lines with mutated or absent p53 or Rb, the G1 arrest in response to UCN-01 may be less pronounced or absent.[6][7]
-
Chk1 Inhibition: UCN-01 is a potent inhibitor of Chk1, a key regulator of the S and G2/M checkpoints.[2] In some cell lines, particularly those with a compromised G1 checkpoint, the inhibition of Chk1 may lead to a more prominent S or G2/M phase arrest.[5]
-
Combination with DNA Damaging Agents: When used in combination with DNA damaging agents, UCN-01 can abrogate the S and G2 checkpoints, leading to cells progressing through the cell cycle with damaged DNA and ultimately undergoing apoptosis.[11]
Q4: I am seeing a discrepancy between the biochemical potency (kinase inhibition) and the cellular effects of UCN-01. What could be the reason?
This is a common observation with many kinase inhibitors. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in a cell-free kinase assay.
-
Drug Efflux Pumps: Cancer cells can express drug efflux pumps that actively transport the compound out of the cell, reducing its intracellular accumulation and efficacy.
-
Protein Binding: UCN-01 is known to bind strongly to plasma proteins, particularly alpha-1-acid glycoprotein (B1211001) (AAG).[12] While this is more relevant in vivo, binding to proteins in the cell culture serum can also reduce the free concentration of the drug available to interact with its intracellular targets.
Troubleshooting Inconsistent Results
Problem: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth phase at the time of treatment. |
| Compound Instability | Prepare fresh dilutions of UCN-01 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Standardize incubation times and reagent concentrations. Use a positive control (e.g., a cell line with known sensitivity to UCN-01) in each experiment. |
Problem: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for observing the desired on-target effects. |
| Off-Target Kinase Inhibition | Profile the effects of UCN-01 on a panel of kinases to identify potential off-target activities in your cell line.[13] |
| Cell Line-Specific Signaling | Characterize the key signaling pathways that are active in your cell line to better understand the potential downstream consequences of UCN-01 treatment. |
Quantitative Data
Table 1: IC50 Values of UCN-01 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| Huh7 | Hepatoma | 69.76 | 72-hour treatment, MTT assay[5] |
| HepG2 | Hepatoma | ~150 | 72-hour treatment, MTT assay[5] |
| Hep3B | Hepatoma | 222.74 | 72-hour treatment, MTT assay[5] |
| A549 | Non-Small Cell Lung | Not specified | Growth inhibition observed[6] |
| Calu1 | Non-Small Cell Lung | Not specified | Growth inhibition observed[6] |
| H596 | Non-Small Cell Lung | Not specified | Less growth inhibition compared to Rb-positive lines[7] |
| Neuroblastoma (various) | Neuroblastoma | Not specified | Apoptosis induced[14] |
Table 2: Kinase Inhibitory Activity of UCN-01
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 30[2] |
| PDK1 | 6[2] |
| Chk1 | 7[2] |
| Cdk1 | 300-600[2] |
| Cdk2 | 300-600[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of UCN-01 (e.g., 10 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with UCN-01 at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with UCN-01 to induce apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis for p21 and Phospho-Rb
-
Cell Lysis: After treatment with UCN-01, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. For p21, a 12-15% gel is recommended.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin) overnight at 4°C.[7][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Visualizations
Caption: UCN-01 inhibits multiple kinases leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent results with UCN-01.
Caption: Experimental workflow for analyzing cell cycle distribution after UCN-01 treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle-dependent potentiation of cisplatin by UCN-01 in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of UCN-01 development: a lesson in the importance of clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 7-Hydroxy-staurosporine (UCN-01) for Apoptosis Induction
This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively using 7-Hydroxy-staurosporine (UCN-01) to induce apoptosis. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data tables to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UCN-01) and what is its mechanism for inducing apoptosis?
A1: this compound, also known as UCN-01, is a synthetic derivative of staurosporine (B1682477), a potent, ATP-competitive, broad-spectrum protein kinase inhibitor.[1][2] Its primary mechanism for inducing apoptosis involves the inhibition of several key kinases that regulate cell cycle progression and survival.[3][4] Notably, UCN-01 is a potent inhibitor of Checkpoint kinase 1 (Chk1), which plays a critical role in the DNA damage response.[3][5][6] By inhibiting Chk1, UCN-01 abrogates the G2/M cell cycle checkpoint, forcing cells with DNA damage to enter mitosis, which ultimately leads to apoptotic cell death.[3][7] It also inhibits other kinases like Protein Kinase C (PKC), PDK1 (which is upstream of Akt), and cyclin-dependent kinases (CDKs), further contributing to its pro-apoptotic effects.[3][8]
Q2: What is a good starting concentration range for inducing apoptosis with UCN-01?
A2: The optimal concentration of UCN-01 is highly cell-line dependent. A general starting range for in vitro experiments is between 100 nM and 1 µM. For sensitive cell lines, concentrations as low as 10-100 nM may be sufficient, while more resistant lines may require concentrations upwards of 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How long should I incubate my cells with UCN-01 to observe apoptosis?
A3: The incubation time required to induce apoptosis can vary significantly, ranging from 3 to 48 hours.[9][10][11] Some sensitive cell lines may show signs of apoptosis, such as caspase-3 activation, as early as 3-6 hours.[12][13] However, for many cell types, a longer incubation of 24 to 48 hours is necessary to observe significant levels of apoptosis.[10][11] A time-course experiment is essential to determine the optimal incubation period for your experimental system.
Q4: Is UCN-01 effective in all cell lines?
A4: No, sensitivity to UCN-01 varies among different cell lines. For example, some studies show it has activity against MCF-7 (breast cancer) and Br-10 cell lines, while the MX-1 breast cancer line is resistant.[14] Its efficacy is often enhanced in cells with a defective p53 tumor suppressor protein, as these cells are more reliant on the G2 checkpoint for DNA repair, which UCN-01 inhibits.[7][15][16]
Troubleshooting Guide
Problem: I am not observing any significant apoptosis after treating my cells with UCN-01.
-
Solution 1: Verify Concentration and Compound Integrity. Ensure your stock solution of UCN-01 is prepared correctly and has been stored properly (typically at -20°C, protected from light) to prevent degradation.[1] Perform a dose-response curve with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine if a higher concentration is needed for your specific cell line.
-
Solution 2: Increase Incubation Time. The onset of apoptosis can be slow. Extend your incubation time, performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis induction in your cells.[17]
-
Solution 3: Check Cell Line Sensitivity. Your cell line may be inherently resistant to UCN-01.[14] This could be due to factors like an intact p53 pathway or high expression of anti-apoptotic proteins like Bcl-xL.[9] Consider testing a different cell line known to be sensitive or using UCN-01 in combination with a DNA-damaging agent like cisplatin (B142131) to enhance its effect.[16][18]
-
Solution 4: Use a More Sensitive Apoptosis Assay. Ensure your method for detecting apoptosis is sensitive enough. While cell viability assays like MTT can indicate cell death, they don't specifically measure apoptosis. Use more direct methods like Annexin V/PI staining, caspase activity assays, or TUNEL staining.
Problem: I am seeing high levels of necrosis, not apoptosis.
-
Solution 1: Lower the Concentration. Excessively high concentrations of UCN-01 can lead to off-target effects and induce necrosis instead of apoptosis. Reduce the concentration based on your dose-response data to a level that is cytotoxic but not acutely toxic.
-
Solution 2: Shorten the Incubation Time. Prolonged exposure, even at an optimal concentration, can lead to secondary necrosis where apoptotic cells lose membrane integrity. Harvest cells at an earlier time point.
-
Solution 3: Confirm with Dual Staining. Use a method like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This allows you to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Problem: My results are inconsistent between experiments.
-
Solution 1: Standardize Cell Culture Conditions. Ensure consistency in cell passage number, seeding density, and growth phase. Cells that are overly confluent or have been passaged too many times can respond differently.
-
Solution 2: Prepare Fresh Dilutions. Always prepare fresh working dilutions of UCN-01 from a frozen stock for each experiment to ensure consistent potency.[19]
-
Solution 3: Calibrate Equipment. Regularly calibrate pipettes and ensure plate readers and flow cytometers are properly maintained and calibrated to minimize technical variability.[19]
Data Presentation
Table 1: Reported Effective Concentrations of this compound (UCN-01) and Staurosporine in Various Cell Lines
| Compound | Cell Line | Assay Type | Effective Concentration (IC50 / LD50) | Reference |
| Staurosporine | HCT116 (Colon Carcinoma) | Growth Inhibition | IC50: 6 nM | [20] |
| Staurosporine | HeLa S3 (Cervical Cancer) | Growth Inhibition | IC50: 4 nM | [20] |
| Staurosporine | HBL-100 (Breast Epithelial) | Apoptosis Induction | 50 nM (induces 100% apoptosis at 48h) | [11] |
| Staurosporine | T47D (Breast Cancer) | Apoptosis Induction | 50 µM (induces complete apoptosis at 24h) | [11] |
| Staurosporine | Septo-hippocampal cultures | Cell Death | LD50: 0.5 µM (at 72h) | [10] |
| UCN-01 | Human Colon Cancer Cells | Apoptosis Induction | Dose-dependent | [9] |
| UCN-01 | Human Osteosarcoma U2-OS | Apoptosis Induction | Not specified | [21] |
Note: IC50/LD50 values can vary based on the assay, incubation time, and specific laboratory conditions. This table should be used as a guideline for designing experiments.
Visualizations and Workflows
Signaling Pathway of UCN-01 Induced Apoptosis
Caption: UCN-01 inhibits key kinases like Chk1 and PDK1, leading to apoptosis.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal UCN-01 concentration.
Detailed Experimental Protocols
Protocol 1: Determining Optimal UCN-01 Concentration via MTT Assay
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of UCN-01.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of UCN-01 in culture medium. A typical range would be from 20 µM down to 20 nM, plus a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X UCN-01 dilutions to the corresponding wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the UCN-01 concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Confirming Apoptosis via Annexin V/PI Staining
This protocol confirms that cell death is occurring via apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the determined optimal concentration of UCN-01 (and a vehicle control) for the optimal time.
-
Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of colon cancer cell death by 7-hydroxystaurosporine (UCN-01) is associated with increased p38 MAPK and decreased Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 14. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. 7-Hydroxystaurosporine (UCN-01) causes redistribution of proliferating cell nuclear antigen and abrogates cisplatin-induced S-phase arrest in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound, UCN-01, induces DNA damage response, and autophagy in human osteosarcoma U2-OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of UCN-01: A Technical Support Guide for Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing UCN-01 (7-hydroxystaurosporine) in kinase inhibition studies. Addressing the compound's known off-target effects is critical for accurate data interpretation and successful experimental outcomes. This resource offers troubleshooting advice, detailed experimental protocols, and an overview of the key signaling pathways affected by UCN-01.
Frequently Asked Questions (FAQs)
Q1: My experimental results with UCN-01 are inconsistent or unexpected. What are the common causes?
A1: Inconsistent results with UCN-01 can stem from its broad kinase inhibition profile and its physicochemical properties. Key factors to consider include:
-
Off-Target Kinase Inhibition: UCN-01 is a potent inhibitor of multiple kinases beyond its primary targets (Chk1, PKC, PDK1), including various cyclin-dependent kinases (CDKs). This can lead to complex cellular effects that may vary between cell lines.
-
High Protein Binding: UCN-01 exhibits high-affinity binding to plasma proteins, particularly alpha-1-acid glycoprotein (B1211001) (AAG).[1][2][3][4][5] This can significantly reduce the free, active concentration of the inhibitor in cell culture media containing serum, leading to lower than expected efficacy.
-
Concentration-Dependent Effects: The cellular response to UCN-01 can vary significantly with concentration. At lower concentrations, it may induce cell cycle arrest, while at higher concentrations, it can trigger apoptosis.[6]
-
Cell Line Specificity: The genetic background and expression levels of on- and off-target kinases in your cell line will influence its sensitivity to UCN-01.
Q2: I am observing minimal effect of UCN-01 in my cell-based assays, even at concentrations that are effective in in vitro kinase assays. What should I do?
A2: This is a common issue, often related to the high protein binding of UCN-01.
-
Reduce Serum Concentration: If possible, perform your experiments in low-serum or serum-free media to minimize the sequestration of UCN-01 by proteins like AAG.
-
Increase UCN-01 Concentration: If reducing serum is not feasible, you may need to use higher concentrations of UCN-01 in your cell-based assays to achieve the desired free concentration. However, be mindful of potential off-target effects at higher doses.
-
Consider Pre-incubation: Pre-incubating cells with UCN-01 in serum-free media before adding serum-containing media may enhance its initial cellular uptake.
Q3: How can I confirm if the observed phenotype in my experiment is due to inhibition of the intended target or an off-target effect?
A3: Validating the on-target effect of UCN-01 is crucial.
-
Use a More Selective Inhibitor: Compare the phenotype induced by UCN-01 with that of a more selective inhibitor for your target of interest, if available.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target kinase. If the phenotype is reversed, it suggests an on-target effect.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase and observe if this phenocopies the effect of UCN-01.
-
Downstream Pathway Analysis: Analyze the phosphorylation status of known downstream substrates of your target kinase to confirm its inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in in vitro kinase assay | Non-specific binding of antibodies or reagents. | Optimize blocking conditions and washing steps. Ensure all reagents are fresh and properly stored. |
| Variable IC50 values between experiments | Inconsistent reagent concentrations or incubation times. High protein binding in cell-based assays. | Ensure precise and consistent experimental setup. For cell-based assays, refer to FAQ Q2 for addressing protein binding. |
| Unexpected cell morphology or toxicity | Inhibition of off-target kinases affecting cell cycle or survival pathways. | Refer to the kinase inhibition profile (Table 1) to identify potential off-targets. Validate the involvement of suspected off-targets using the strategies in FAQ Q3. |
| Conflicting data between in vitro and cell-based assays | High protein binding of UCN-01 in cell culture media. | See FAQ Q2 for troubleshooting steps related to protein binding. |
Quantitative Data: UCN-01 Kinase Inhibition Profile
The following table summarizes the inhibitory activity of UCN-01 against a panel of on-target and off-target kinases. This data is essential for designing experiments and interpreting results.
| Kinase Family | Kinase Target | IC50 / Ki (nM) | Reference |
| AGC | PKCα | Ki: 0.44 | [7] |
| PKCβ | IC50: 34 | [3] | |
| PKCγ | IC50: 30 | [3] | |
| nPKCδ | Ki: ~20 | [7] | |
| nPKCε | Ki: ~20 | [7] | |
| aPKCζ | Ki: 3800 | [7] | |
| PDK1 | IC50: 33 | [8] | |
| Akt/PKB | - | [8][9] | |
| CAMK | Chk1 | - | [10][11] |
| CMGC | CDK1 | IC50: 300-600 | |
| CDK2 | IC50: 300-600 | [12][13] | |
| CDK4 | - | ||
| CDK6 | - |
Note: "-" indicates that while inhibition is reported, specific IC50/Ki values were not available in the cited literature. The provided values are indicative and may vary depending on the assay conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of UCN-01 against a purified kinase in a biochemical assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
UCN-01 (dissolved in DMSO)
-
ATP (at or near the Km for the kinase)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of UCN-01 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, add the kinase, UCN-01 (or DMSO for control), and kinase reaction buffer.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow UCN-01 to bind to the kinase.
-
Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the optimized reaction time.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each UCN-01 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Western Blot for Phospho-Proteins)
This protocol outlines a method to assess the effect of UCN-01 on the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cells of interest
-
UCN-01 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target substrate)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of UCN-01 (and a DMSO vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the effect of UCN-01 on substrate phosphorylation.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate key signaling pathways affected by UCN-01 and a general workflow for troubleshooting off-target effects.
Caption: UCN-01 inhibits the PI3K/Akt signaling pathway by targeting PDK1.
Caption: UCN-01 can modulate the MAPK pathway through its inhibition of PKC.
Caption: A workflow for troubleshooting unexpected results in UCN-01 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unpredicted clinical pharmacology of UCN-01 caused by specific binding to human alpha1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. UCN-01 dose-dependent inhibition of normal hyperproliferative cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioaustralis.com [bioaustralis.com]
- 13. [Sensitivity of UCN-01 lies in the balance of CDK 2 kinase and p21] - PubMed [pubmed.ncbi.nlm.nih.gov]
UCN-01 Stability and Degradation in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and degradation of UCN-01 in aqueous solutions. UCN-01, a derivative of staurosporine, is a potent kinase inhibitor with limited aqueous solubility, which presents challenges in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with UCN-01 in aqueous solutions?
A1: The main challenge is the low aqueous solubility of UCN-01. It is soluble in organic solvents like DMSO and ethanol (B145695) but can precipitate when diluted into aqueous buffers or cell culture media. This precipitation can lead to inaccurate dosing and inconsistent experimental results. Additionally, like many complex organic molecules, UCN-01 may be susceptible to degradation under certain conditions of pH, temperature, and light exposure.
Q2: How should I prepare UCN-01 stock and working solutions?
A2: UCN-01 is typically prepared as a high-concentration stock solution in an organic solvent and then diluted to the final working concentration in an aqueous medium.
-
Stock Solution: Prepare a stock solution of UCN-01 in 100% DMSO at a concentration of 5 mg/mL.[1] Aliquot into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light. Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.[2]
-
Working Solution: To prepare a working solution, dilute the DMSO stock into your pre-warmed aqueous buffer or cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the aqueous medium to facilitate rapid dispersion and minimize precipitation.
Q3: What factors can influence the stability of UCN-01 in my experiments?
A3: Several factors can affect the stability of UCN-01 in aqueous solutions:
-
pH: The stability of UCN-01 can be pH-dependent. While specific data is limited, compounds with similar structures can be susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to conduct experiments at the intended physiological temperature (e.g., 37°C) and to store solutions at recommended temperatures when not in use.
-
Light: UCN-01 should be protected from light, as it may be photosensitive. Exposure to light can lead to photodegradation.
-
Presence of other components: Components in complex media, such as serum proteins, may interact with UCN-01, potentially affecting its solubility and stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution into aqueous media | The final concentration of UCN-01 exceeds its solubility limit in the aqueous medium. The method of dilution is too rapid, causing localized high concentrations. | - Lower the final concentration of UCN-01 if your experimental design permits.- Pre-warm the aqueous medium to 37°C before adding the UCN-01 stock.- Add the DMSO stock solution dropwise while vigorously vortexing or swirling the medium.- Consider using a co-solvent system if compatible with your experiment.- Prepare fresh working solutions for each experiment and use them immediately. |
| Inconsistent or lower-than-expected biological activity | - Precipitation of UCN-01, leading to a lower effective concentration.- Degradation of UCN-01 in the aqueous solution over the course of the experiment. | - Visually inspect your working solution for any signs of precipitation before use.- If precipitation is suspected, filter the solution through a 0.22 µm filter and quantify the concentration of UCN-01 in the filtrate using a validated analytical method (e.g., HPLC).- Conduct a time-course experiment to assess the stability of UCN-01 in your specific aqueous medium under your experimental conditions. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) | Degradation of UCN-01 due to hydrolysis, photolysis, or thermal stress. | - Perform a forced degradation study to intentionally degrade UCN-01 under controlled stress conditions (acid, base, oxidation, heat, light).- Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.- Ensure proper storage and handling of UCN-01 solutions to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of UCN-01 Stock and Working Solutions
Materials:
-
UCN-01 powder
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: a. Allow the UCN-01 powder to equilibrate to room temperature before opening the vial. b. Prepare a 5 mg/mL stock solution by dissolving the appropriate amount of UCN-01 powder in 100% DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C.
-
Working Solution Preparation: a. Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C). b. Thaw a single-use aliquot of the UCN-01 stock solution at room temperature. c. While gently vortexing or swirling the pre-warmed aqueous medium, add the required volume of the UCN-01 stock solution drop-wise to achieve the desired final concentration. d. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1% v/v) to avoid solvent-induced artifacts in biological assays. e. Visually inspect the working solution for any signs of precipitation. f. Use the freshly prepared working solution immediately.
Protocol 2: Assessment of UCN-01 Stability in Aqueous Solution by HPLC
Objective: To determine the stability of UCN-01 in a specific aqueous medium over time at a given temperature.
Materials:
-
UCN-01 working solution in the aqueous medium of interest
-
Incubator set to the desired temperature
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Prepare a fresh working solution of UCN-01 in the aqueous medium to be tested.
-
Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, dilute it with mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to determine the initial concentration of UCN-01.
-
Incubate the remaining working solution at the desired temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubated solution.
-
Process and analyze each aliquot by HPLC as described in step 2.
-
Plot the concentration of UCN-01 as a percentage of the initial concentration versus time to determine the stability profile.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for UCN-01 precipitation in aqueous solutions.
Caption: Key signaling pathways inhibited by UCN-01.
Caption: Workflow for a forced degradation study of UCN-01.
References
How to prevent 7-Hydroxy-staurosporine precipitation in experiments
Technical Support Center: 7-Hydroxy-staurosporine (UCN-01)
Welcome to the technical support center for this compound (UCN-01). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experiments, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as UCN-01) is a synthetic derivative of staurosporine (B1682477) and a potent, ATP-competitive inhibitor of a broad range of protein kinases.[1][2] It plays a crucial role in cancer research by inducing apoptosis and cell cycle arrest.[1] Like many kinase inhibitors, it is a hydrophobic molecule with limited aqueous solubility. Precipitation in experimental settings is a major concern because it reduces the effective concentration of the compound, leading to inaccurate and irreproducible results. Furthermore, the precipitate itself can be cytotoxic to cells.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] It has limited solubility in water.[1][2] For most biological experiments, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: My this compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What happened?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, is not soluble in the predominantly aqueous environment of the cell culture medium when the solvent is rapidly diluted.
Q4: I observed a cloudy or crystalline precipitate in my culture plates a few hours after adding this compound. What could be the cause?
Delayed precipitation can be caused by several factors, including:
-
Temperature shifts: Moving plates between a warm incubator and a cooler biosafety cabinet can decrease the solubility of the compound.[3]
-
Changes in media pH: The CO2 environment in an incubator can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.
-
Interactions with media components: The compound may interact with salts, proteins, or other components in the medium over time, forming insoluble complexes.[3]
-
Evaporation: Evaporation of the medium from culture plates can increase the concentration of the compound, leading to precipitation.[3]
Q5: How should I store my this compound stock solution?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] A stock solution of the related compound staurosporine in DMSO is stable for at least 6 months at -20°C.[4]
Data Presentation
Solubility of this compound and Related Compounds
The following table summarizes the known solubility of this compound and its parent compound, staurosporine. This data can be used as a reference when preparing stock solutions.
| Compound | Solvent | Concentration | Reference |
| This compound (UCN-01) | DMSO | > 5 mg/mL | [5] |
| Ethanol | Soluble | [1][2] | |
| Methanol | Soluble | [1][2] | |
| DMF | Soluble | [1][2] | |
| Water | Insoluble | [5] | |
| Staurosporine (Parent Compound) | DMSO | ≥ 5 mg/mL | [4] |
| DMF | Soluble | [4] | |
| Methanol | 2 mg/mL | [4] | |
| Ethyl Acetate | Slightly Soluble | [4] | |
| Chloroform | Slightly Soluble | [4] | |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol provides a step-by-step guide for preparing a working solution of this compound from a DMSO stock to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium or experimental buffer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution in 100% DMSO. For example, for a 1 mg vial of this compound (MW: 482.53 g/mol ), add 207.2 µL of DMSO.
-
Ensure the compound is completely dissolved by vortexing. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
-
Create an Intermediate Dilution (Recommended):
-
To avoid shocking the compound with a rapid solvent change, first, create an intermediate dilution of your stock solution in pre-warmed (37°C) culture medium or buffer.
-
For example, dilute the 10 mM stock solution 1:10 in pre-warmed medium to get a 1 mM solution. Add the DMSO stock dropwise to the medium while gently swirling.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate solution to the pre-warmed medium of your experimental vessel (e.g., culture plate or flask) to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in your experiment is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation (cloudiness or crystals). If precipitation is observed, refer to the troubleshooting guide below.
-
Troubleshooting Guides
Troubleshooting Precipitation of this compound
If you observe precipitation of this compound during your experiment, use the following guide to identify the potential cause and implement a solution.
| Problem | Possible Cause | Troubleshooting Step |
| Immediate Precipitation | High Final Concentration: The desired working concentration may exceed the solubility limit in the aqueous buffer. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration through a solubility test. |
| Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. | |
| Delayed Precipitation | Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for your dilutions. |
| Temperature Shift: Moving plates between the bench and a 37°C incubator can cause temperature fluctuations that affect solubility. | Pre-warm the cell culture media to 37°C before adding this compound. Minimize the time that culture vessels are outside the incubator. | |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the CO2 concentration in your incubator. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate key experimental workflows and the signaling pathway affected by this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
References
Technical Support Center: Cell Line-Specific Responses to UCN-01 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCN-01 (7-hydroxystaurosporine). UCN-01 is a multi-targeted kinase inhibitor known to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. However, its efficacy can vary significantly depending on the specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UCN-01?
A1: UCN-01 is a potent inhibitor of several serine/threonine kinases. Its primary targets include Protein Kinase C (PKC), Checkpoint Kinase 1 (Chk1), and 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1] By inhibiting these kinases, UCN-01 can disrupt major signaling pathways involved in cell cycle progression, DNA damage repair, and cell survival, such as the PI3K/Akt and MAPK pathways.
Q2: Why do different cell lines show varying sensitivity to UCN-01 treatment?
A2: The differential sensitivity of cell lines to UCN-01 is multifactorial and can be attributed to:
-
Genetic Background: The status of key cell cycle regulatory proteins, such as p53 and the retinoblastoma protein (Rb), plays a crucial role.[2] Cell lines with a deficient G1 checkpoint, often due to mutated or absent p53, may be more reliant on the S and G2/M checkpoints, which are targeted by UCN-01's inhibition of Chk1.
-
Expression Levels of Target Kinases: Variations in the expression levels of UCN-01's target kinases (PKC, Chk1, PDK1) among different cell lines can influence their response.
-
Activity of Downstream Signaling Pathways: The baseline activity of pro-survival pathways like the PI3K/Akt pathway can determine a cell line's dependence on these pathways and thus its sensitivity to their inhibition by UCN-01.
-
Drug Efflux Pumps: Overexpression of multi-drug resistance proteins can lead to increased efflux of UCN-01 from the cell, reducing its intracellular concentration and efficacy.
Q3: What is the expected effect of UCN-01 on the cell cycle?
A3: UCN-01 can induce cell cycle arrest at different phases depending on the cell line and the concentration used. Commonly observed effects include:
-
G1 Arrest: In some cell lines, particularly those with functional Rb, UCN-01 can induce a G1 phase arrest.[3][4] This is often associated with the induction of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.
-
S and G2/M Arrest: In other cell lines, especially those with a compromised G1 checkpoint, UCN-01 can abrogate the S and G2/M checkpoints, leading to an accumulation of cells in these phases.[5][6] This effect is primarily mediated through the inhibition of Chk1.
Q4: Does UCN-01 induce apoptosis?
A4: Yes, UCN-01 is a potent inducer of apoptosis in many cancer cell lines.[7] The apoptotic response can be triggered through the inhibition of pro-survival signaling pathways (e.g., PI3K/Akt) and the disruption of cell cycle checkpoints, leading to mitotic catastrophe in cells with damaged DNA.
Troubleshooting Guide
Problem 1: I am not observing the expected growth inhibition or cell death in my cell line after UCN-01 treatment.
-
Possible Cause 1: Cell Line Resistance.
-
Troubleshooting:
-
Verify the sensitivity of your cell line to UCN-01 by consulting published data (see Table 1) or by performing a dose-response experiment to determine the IC50 value.
-
Consider the genetic background of your cell line. Cells with a wild-type p53 and functional G1 checkpoint may be more resistant to single-agent UCN-01 treatment.
-
Assess the expression levels of key target proteins like Chk1 and PDK1 in your cell line.
-
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration.
-
Troubleshooting:
-
Perform a dose-response curve to identify the optimal concentration range for your specific cell line.
-
Conduct a time-course experiment to determine the optimal treatment duration. Some effects of UCN-01, such as apoptosis, may require longer incubation times.
-
-
-
Possible Cause 3: Issues with UCN-01 Stock Solution.
-
Troubleshooting:
-
Ensure your UCN-01 stock solution is properly prepared and stored. UCN-01 is typically dissolved in DMSO and should be stored at -20°C.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Prepare fresh dilutions of UCN-01 in culture medium for each experiment.
-
-
Problem 2: I am observing an unexpected cell cycle arrest profile (e.g., G1 arrest instead of G2/M arrest).
-
Possible Cause: Cell Line-Specific Differences.
-
Troubleshooting:
-
As mentioned in the FAQs, the cell cycle effects of UCN-01 are highly cell line-dependent. A G1 arrest is a known effect in certain cell types.[3][4]
-
Analyze the expression and phosphorylation status of key cell cycle regulatory proteins, such as Rb, p21, and cyclin D1, to understand the mechanism of arrest in your cell line.
-
-
Problem 3: My Western blot results for phosphorylated proteins are inconsistent after UCN-01 treatment.
-
Possible Cause 1: Suboptimal Sample Preparation.
-
Troubleshooting:
-
Ensure that you are using lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
-
-
Possible Cause 2: Inappropriate Antibody or Blocking Buffer.
-
Troubleshooting:
-
Use phospho-specific antibodies that have been validated for Western blotting.
-
Optimize the antibody dilution and incubation time.
-
When probing for phosphorylated proteins, it is often recommended to use a blocking buffer containing bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can lead to high background.
-
-
-
Possible Cause 3: UCN-01 is affecting multiple pathways.
-
Troubleshooting:
-
Remember that UCN-01 is a multi-targeted inhibitor. The observed changes in protein phosphorylation may be a result of its effects on multiple signaling pathways.
-
Consider using more specific inhibitors for individual kinases to dissect the specific pathways affected in your experimental system.
-
-
Data Presentation
Table 1: IC50 Values of UCN-01 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 69.76 | [5] |
| Huh7 | Hepatocellular Carcinoma | > 69.76, < 222.74 | [5] |
| Hep3B | Hepatocellular Carcinoma | 222.74 | [5] |
| MCF-7 | Breast Carcinoma | 30 - 100 | [8] |
| MDA-MB-453 | Breast Carcinoma | 30 - 100 | [8] |
| SK-BR-3 | Breast Carcinoma | 30 - 100 | [8] |
| H85787 | Breast Carcinoma | 30 - 100 | [8] |
| MDA-MB-468 | Breast Carcinoma | 30 - 100 | [8] |
| A549 | Non-Small Cell Lung Cancer | ~400 | [9] |
| PAN-3-JCK | Pancreatic Cancer | Sensitive | [4] |
| CRL 1420 | Pancreatic Cancer | Sensitive | [4] |
| MX-1 | Breast Cancer | Resistant | [4] |
| HT-29 | Colon Carcinoma | Apoptosis induced | [1] |
| HL-60 | Myeloblastic Leukemia | Apoptosis induced | |
| K562 | Myeloblastic Leukemia | Apoptosis induced | |
| Neuroblastoma (various) | Neuroblastoma | Apoptosis induced | [7] |
Mandatory Visualizations
Caption: Key signaling pathways targeted by UCN-01.
References
- 1. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Specific, reversible G1 arrest by UCN-01 in vivo provides cytostatic protection of normal cells against cytotoxic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCN-01 (7-hydoxystaurosporine) inhibits in vivo growth of human cancer cells through selective perturbation of G1 phase checkpoint machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Review of UCN-01 development: a lesson in the importance of clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
UCN-01 binding to human plasma proteins and bioavailability issues
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides related to the experimental use of UCN-01, with a focus on its human plasma protein binding and bioavailability characteristics.
Frequently Asked Questions (FAQs)
Q1: What is UCN-01 and why is its interaction with plasma proteins a significant issue?
A1: UCN-01 (7-hydroxystaurosporine) is a potent and selective inhibitor of several protein kinases, including Protein Kinase C (PKC) and Chk1, and has been investigated as an anti-cancer agent.[1] Its clinical development has been complicated by unusual pharmacokinetic properties that were not predicted by preclinical animal studies.[2] A primary issue is its extremely high and specific binding to a human plasma protein, which profoundly affects its distribution, clearance, and the concentration of a pharmacologically active free drug.[3][4]
Q2: To which human plasma protein does UCN-01 primarily bind?
A2: UCN-01 binds with exceptionally high affinity to human alpha-1-acid glycoprotein (B1211001) (AAG), also known as orosomucoid.[2][5][6] Its binding to other abundant plasma proteins, such as human serum albumin (HSA) and gamma-globulin, is significantly weaker and considered nonspecific.[2][6] This specificity for AAG is a key determinant of its pharmacokinetics in humans.
Q3: How does the high-affinity binding to AAG affect UCN-01's pharmacokinetics and bioavailability?
A3: The high-affinity binding to AAG results in an extremely low fraction of unbound (free) UCN-01 in the plasma.[2] Since only the unbound fraction is available to distribute into tissues and interact with its therapeutic targets, this extensive binding severely limits the drug's bioavailability.[7][8] This interaction leads to a unique and challenging pharmacokinetic profile in humans, characterized by:
-
Very Low Systemic Clearance: The drug, sequestered by AAG, is not efficiently cleared from circulation.[4][6]
-
Small Volume of Distribution: The AAG-bound complex largely remains within the bloodstream, reducing distribution into peripheral tissues.[3][6]
-
Unusually Long Elimination Half-Life: The terminal half-life of UCN-01 in patients can range from several hundred to over a thousand hours.[3][4][9]
Q4: What are the key pharmacokinetic differences observed between humans and preclinical animal models?
A4: There are dramatic species differences in UCN-01's pharmacokinetics, primarily due to variations in binding to AAG.[6] In animals like mice, rats, and dogs, UCN-01 exhibits rapid clearance and a large volume of distribution.[2] Conversely, in humans, clearance is extremely low and the volume of distribution is small.[4] For instance, the association constant (Ka) of UCN-01 for human AAG is approximately 60 times higher than for dog AAG, leading to a much smaller unbound fraction in human plasma.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding UCN-01's pharmacokinetics and plasma protein binding.
Table 1: Pharmacokinetic Parameters of UCN-01 in Humans (Phase I Clinical Trials)
| Parameter | Value Range | Reference |
|---|---|---|
| Systemic Clearance (CL) | 0.005 - 0.252 L/h | [4][9] |
| Volume of Distribution (Vd) | 9.3 - 14.2 L | [9] |
| Terminal Elimination Half-Life (t½) | 253 - 1660 hours |[4][9] |
Table 2: UCN-01 Binding and Dissociation Data
| Parameter | Value | Species/Protein | Reference |
|---|---|---|---|
| Association Constant (Ka) | ~8 x 10⁸ (mol/L)⁻¹ | Human AAG | [2][6] |
| Remaining Drug after 0.1h Dissociation Assay | ~80% | Human Plasma | [6][7] |
| Remaining Drug after 0.1h Dissociation Assay | < 1% | Rat, Dog, Mouse Plasma |[6] |
Experimental Protocols & Troubleshooting
This section provides a detailed protocol for a standard plasma protein binding assay and a guide to troubleshoot common issues encountered during experiments with UCN-01.
Detailed Protocol: Plasma Protein Binding Assessment by Rapid Equilibrium Dialysis (RED)
Equilibrium dialysis is a highly reliable method for determining the unbound fraction of a drug in plasma.[10][11] The Rapid Equilibrium Dialysis (RED) device is a commercial system well-suited for this purpose.
Materials:
-
Rapid Equilibrium Dialysis (RED) plate with dialysis membrane inserts (e.g., 8K MWCO).
-
Human plasma (pooled, or from individual donors). Ensure pH is adjusted to 7.4.[12]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UCN-01 stock solution (in DMSO).
-
Incubator shaker capable of maintaining 37°C.
-
96-well collection plates.
-
Acetonitrile (B52724) (ice-cold) for protein precipitation.
-
LC-MS/MS system for quantification.
Procedure:
-
Preparation: Thaw frozen human plasma at 37°C. Centrifuge to remove any cryoprecipitates. Adjust pH to 7.4 if necessary.[12]
-
Spiking: Spike the plasma with UCN-01 stock solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid effects on binding.
-
Loading the RED Device:
-
Pipette the UCN-01-spiked plasma into the sample chamber of the RED insert (typically 200-300 µL).
-
Pipette PBS buffer into the buffer chamber (typically 400-500 µL).[10]
-
-
Incubation: Seal the plate securely and place it in an incubator shaker at 37°C. Shake at a moderate speed (e.g., 300 RPM) for 4 to 6 hours to allow the system to reach equilibrium.[10][12] Note: Highly lipophilic compounds may require longer incubation times.[12]
-
Sampling:
-
After incubation, carefully unseal the plate.
-
Remove an aliquot (e.g., 50 µL) from the buffer chamber.
-
Remove an aliquot (e.g., 50 µL) from the plasma chamber.
-
-
Matrix Matching: To ensure accurate quantification by LC-MS/MS, it is crucial to match the matrix of the samples.
-
To the buffer aliquot, add an equal volume of blank (drug-free) plasma.
-
To the plasma aliquot, add an equal volume of PBS.
-
-
Protein Precipitation: Add at least 3 volumes of ice-cold acetonitrile to all samples to precipitate proteins. Vortex and centrifuge at high speed.
-
Analysis: Transfer the supernatant and analyze the concentration of UCN-01 in both the plasma and buffer fractions using a validated LC-MS/MS method.
-
Calculation:
-
Percent Free (% Fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
Percent Bound (% Bound) = 100 - % Fu
-
References
- 1. Phase I and pharmacokinetic study of UCN-01 in combination with irinotecan in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of UCN-01 development: a lesson in the importance of clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Altered pharmacokinetics of a novel anticancer drug, UCN-01, caused by specific high affinity binding to alpha1-acid glycoprotein in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. Phase I trial of 72-hour continuous infusion UCN-01 in patients with refractory neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 12. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
Technical Support Center: Overcoming Resistance to 7-Hydroxy-staurosporine (UCN-01) in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 7-Hydroxy-staurosporine (UCN-01) in cancer cell lines.
Troubleshooting Guides
This section addresses common issues observed during experiments with UCN-01 and provides systematic approaches to identify and resolve them.
Issue 1: Higher than expected IC50 value or lack of cytotoxic effect.
Question: My cancer cell line shows minimal response to UCN-01 treatment, even at high concentrations. What are the potential reasons for this resistance?
Answer: Resistance to UCN-01 can be multifactorial. Here’s a step-by-step guide to investigate the underlying cause:
Step 1: Verify Drug Potency and Experimental Setup.
-
Drug Integrity: Ensure the UCN-01 compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Viability Assay: Confirm that the chosen viability assay (e.g., MTT, CellTiter-Glo®) is appropriate for your cell line and that the seeding density is optimal. Inconsistent seeding can lead to variable results.[1][2]
-
Treatment Duration: UCN-01's effects are often cell cycle-dependent. An insufficient treatment duration may not be enough to observe a significant effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).
Step 2: Investigate Common Molecular Mechanisms of Resistance.
-
P-glycoprotein (P-gp) Mediated Efflux: P-gp is a transmembrane pump that can actively remove UCN-01 from the cell, reducing its intracellular concentration and efficacy.[3][4][5]
-
Action: Assess P-gp expression levels via Western blot or qRT-PCR. To confirm its role, treat cells with UCN-01 in combination with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A). A significant decrease in the IC50 value in the presence of the inhibitor suggests P-gp-mediated resistance.
-
-
Cell Cycle Checkpoint Alterations: Resistant cells may possess a reinforced G1 checkpoint or altered expression of cell cycle regulatory proteins.[6]
-
Action: Analyze the cell cycle distribution of treated and untreated cells using flow cytometry with propidium (B1200493) iodide (PI) staining.[7][8][9] Compare the expression levels of key G1/S transition proteins such as p21, p27, Cyclin D1, Cyclin E, CDK2, and CDK4/6 via Western blot.[6][10] Upregulation of p21 and p27 is a known resistance mechanism.[6][10]
-
-
Chk1 and ATR/Chk1 Pathway Status: While UCN-01 can inhibit Chk1, alterations in the ATR/Chk1 pathway can contribute to resistance.[11][12]
-
Apoptosis Evasion: Resistance can arise from the cell's inability to undergo apoptosis in response to UCN-01.[6]
-
Action: Measure apoptosis using Annexin V/PI staining and flow cytometry. Assess the expression of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax and Bak.[6]
-
Step 3: Consider Combination Therapies.
-
If intrinsic resistance mechanisms are identified, combination therapies may be necessary to sensitize the cells to UCN-01. Synergistic effects have been observed with DNA-damaging agents like cisplatin (B142131) and irinotecan (B1672180).[6][17][18][19]
Issue 2: UCN-01 induces cell cycle arrest but not apoptosis.
Question: I observe a strong G1 or G2/M arrest in my cells after UCN-01 treatment, but they do not proceed to apoptosis. How can I overcome this cytostatic effect to achieve cytotoxicity?
Answer: This scenario suggests that while the cell cycle machinery is being targeted, the apoptotic pathways are not being sufficiently activated.
-
Reinforced G1 Checkpoint: Resistant cells can exhibit a stronger G1 arrest, preventing them from entering S-phase where DNA damage might trigger apoptosis.[6] This is often associated with the upregulation of CDK inhibitors p21 and p27.[6][10]
-
Apoptotic Threshold: The cells may have a high threshold for apoptosis, potentially due to the overexpression of anti-apoptotic proteins like Bcl-2.[6]
-
Troubleshooting Strategy:
-
Confirm G1 Arrest: Use flow cytometry to quantify the percentage of cells in the G1 phase.[8]
-
Analyze Key Proteins: Perform Western blotting to check for elevated levels of p21, p27, and Bcl-2, and reduced levels of Cyclin A and CDK2.[6]
-
Combination Therapy: Combine UCN-01 with agents that can overcome the G1 block or directly induce apoptosis. For example, combining UCN-01 with a DNA-damaging agent can lead to checkpoint abrogation in S and G2 phases, pushing the cells into a lethal mitosis.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UCN-01? A1: UCN-01 is a multi-targeted protein kinase inhibitor. It was initially identified as a protein kinase C (PKC) inhibitor, but its anticancer effects are largely attributed to its ability to inhibit several other kinases, including Chk1, PDK1, and cyclin-dependent kinases (CDKs) like CDK2 and CDK4/6.[21] Its most notable function in cancer therapy is the abrogation of the S and G2/M cell cycle checkpoints, particularly in p53-deficient cells, making it a potent sensitizer (B1316253) for DNA-damaging agents.[11][17]
Q2: How does the p53 status of a cell line affect its sensitivity to UCN-01? A2: UCN-01 is particularly effective at abrogating the G2 checkpoint in cells with a disrupted p53 function.[22] In p53-competent cells, DNA damage typically leads to a p53-dependent G1 arrest. However, in p53-deficient cells, the G2 checkpoint, which is regulated by Chk1, becomes critical for survival after DNA damage. By inhibiting Chk1, UCN-01 forces these cells to enter mitosis prematurely with damaged DNA, leading to mitotic catastrophe and apoptosis.[11]
Q3: Why is UCN-01 often used in combination with other chemotherapeutic agents? A3: UCN-01's ability to abrogate S and G2 checkpoints makes it highly synergistic with DNA-damaging agents (e.g., cisplatin, irinotecan, gemcitabine).[12][17][18][19] These agents cause DNA damage, which would normally trigger a cell cycle arrest to allow for repair. UCN-01 overrides this arrest, leading to increased cytotoxicity in cancer cells.[20][23]
Q4: What are the known off-target effects of UCN-01? A4: Besides its primary targets, UCN-01 can inhibit other kinases, which can lead to off-target effects and toxicities.[11][24] For instance, its inhibition of PDK1 can affect the PI3K/Akt signaling pathway.[11] In clinical settings, unfavorable pharmacokinetics and toxicities have been observed.[11][25] Newer, more selective Chk1 inhibitors have been developed to mitigate these issues.[11]
Q5: My Western blot for phospho-Chk1 (Ser345) shows an increase after UCN-01 treatment. Is this expected? A5: This can be an unexpected but reported phenomenon. While UCN-01 is a Chk1 inhibitor, some studies have shown an initial increase in Chk1 phosphorylation at activating sites like Ser317 and Ser345 shortly after treatment, especially when used to abrogate a DNA damage-induced G2 arrest.[20] However, the kinase activity of Chk1 is still inhibited.[20] It is crucial to measure Chk1 kinase activity directly or assess downstream targets like Cdc25C phosphorylation to confirm inhibition.
Data Presentation
Table 1: IC50 Values of UCN-01 in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | UCN-01 Sensitivity | IC50 (approx.) | Key Resistance Mechanism | Reference |
| A549 | Non-small cell lung | Sensitive | ~0.4 µM | - | [6] |
| A549/UCN | Non-small cell lung | Resistant | >10 µM | Reinforced G1 checkpoint, reduced apoptosis | [6] |
| HSC-3 | Oral Squamous Cell | Less Sensitive | ~300 nM | - | [26] |
| LMF4 | Oral Squamous Cell | More Sensitive | <300 nM | - | [26] |
| KB-3-1 | Epidermoid Carcinoma | Sensitive | <0.5 µM (for Dox) | Low P-gp expression | [3] |
| KB-V1 | Epidermoid Carcinoma | Resistant | 96.4 µM (for Dox) | High P-gp expression | [3] |
| MX-1 | Breast Cancer | Resistant | Ineffective in vivo | High CDK2 activity | [27][28] |
| CRL 1420 | Pancreatic Cancer | Sensitive | Effective in vivo | Low CDK2 activity | [27][28] |
Table 2: Cell Cycle Distribution Changes in A549 Cells Treated with UCN-01 (0.4 µM)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Apoptosis | Reference |
| A549 (Sensitive) | Control | - | - | - | <5% | [6] |
| A549 (Sensitive) | UCN-01 | 22% accumulation | - | - | 62% | [6] |
| A549/UCN (Resistant) | Control | - | - | - | <5% | [6] |
| A549/UCN (Resistant) | UCN-01 | 67% accumulation | - | - | Minimal | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of UCN-01 in complete growth medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[29]
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Harvest: Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[9][30]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[7][31]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for P-glycoprotein (P-gp) and Chk1
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[13][14][32]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-P-gp, anti-Chk1, anti-phospho-Chk1 Ser345) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).[16]
Visualizations
Caption: Key molecular mechanisms contributing to UCN-01 resistance in cancer cells.
Caption: A logical workflow for troubleshooting UCN-01 resistance.
Caption: Signaling pathway for UCN-01 overcoming resistance via combination therapy.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decrease in susceptibility toward induction of apoptosis and alteration in G1 checkpoint function as determinants of resistance of human lung cancer cells against the antisignaling drug UCN-01 (7-Hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two 4N cell-cycle arrests contribute to cisplatin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. caymanchem.com [caymanchem.com]
- 23. UCN-01 (7-hydroxystaurosporine) inhibits DNA repair and increases cytotoxicity in normal lymphocytes and chronic lymphocytic leukemia lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Review of UCN-01 development: a lesson in the importance of clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. UCN-01 (7-hydroxystaurosporine) induces apoptosis and G1 arrest of both primary and metastatic oral cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. UCN-01 (7-hydoxystaurosporine) inhibits in vivo growth of human cancer cells through selective perturbation of G1 phase checkpoint machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [Sensitivity of UCN-01 lies in the balance of CDK 2 kinase and p21] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biology.stackexchange.com [biology.stackexchange.com]
- 30. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. assaygenie.com [assaygenie.com]
- 32. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide: 7-Hydroxy-staurosporine vs. Staurosporine Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of 7-Hydroxy-staurosporine (UCN-01) and its parent compound, staurosporine (B1682477). Both are highly potent but mechanistically distinct protein kinase inhibitors. While staurosporine is known for its broad-spectrum activity against a vast array of kinases, UCN-01 was developed to achieve a more refined selectivity profile. Understanding these differences is critical for the precise application of these molecules in research and their potential therapeutic development.
Kinase Inhibition Profile: A Quantitative Comparison
The following table summarizes the inhibitory activity (IC50 and Kᵢ values) of this compound and staurosporine against a panel of protein kinases. The data highlights the nuanced differences in their potency and selectivity.
| Kinase | This compound (UCN-01) | Staurosporine | Fold Selectivity (Staurosporine/UCN-01) |
| IC₅₀ (nM) | |||
| PKCα (conventional) | 29[1] | 58[1] | 2.0 |
| PKCβ (conventional) | 34[1] | 65[1] | 1.9 |
| PKCγ (conventional) | 30[1] | 49[1] | 1.6 |
| PKCδ (novel) | 530[1] | 325[1] | 0.6 |
| PKCε (novel) | 590[1] | 160[1] | 0.3 |
| p60v-src Tyrosine Kinase | 6[2] | ||
| PKA | 7[2] | ||
| CaM Kinase II | 20[2] | ||
| PDK1 | 6[3] | ||
| Chk1 | 7[3] | ||
| Cdk1 | 300-600[3] | ||
| Cdk2 | 300-600[3] | ||
| Kᵢ (nM) | |||
| PKCα (conventional) | 0.44[4] | ||
| PKCβ (conventional) | ~1[4] | ||
| PKCγ (conventional) | ~1[4] | ||
| PKCδ (novel) | ~20[4] | ||
| PKCε (novel) | ~20[4] | ||
| PKCη (novel) | ~20[4] | ||
| PKCζ (atypical) | 3800[4] | Not Inhibited[1] |
Analysis of Selectivity:
The data reveals that while both compounds are potent inhibitors of the conventional PKC isozymes (α, β, γ), UCN-01 demonstrates a higher potency for this subfamily compared to staurosporine.[1][4] Notably, UCN-01 shows a marked decrease in potency against the novel PKC isozymes (δ, ε), making it significantly more selective for conventional PKC isozymes than staurosporine.[1] In contrast, staurosporine maintains potent inhibition across both conventional and novel PKC subfamilies.[1] Furthermore, PKC-zeta remains uninhibited by either compound.[1][4]
Beyond the PKC family, staurosporine is a broad-spectrum inhibitor, potently targeting enzymes like p60v-src tyrosine protein kinase, PKA, and CaM kinase II with IC50 values in the low nanomolar range.[2] UCN-01 also inhibits a range of kinases, including PDK1 and the checkpoint kinase Chk1, with high potency.[3] The structural basis for the altered selectivity of UCN-01 is attributed to its 7-hydroxy group, which allows for different interactions within the ATP-binding pocket of various kinases.
Signaling Pathway Context
Both staurosporine and UCN-01 interfere with numerous signaling pathways by targeting key kinases. The diagram below illustrates a simplified Protein Kinase C (PKC) signaling cascade, a primary target for both inhibitors.
Experimental Methodologies
The determination of kinase inhibition profiles, as presented in the data table, is typically achieved through in vitro kinase assays. Below are representative protocols for such experiments.
In Vitro Radiometric Kinase Assay
This method measures the incorporation of radiolabeled phosphate (B84403) from ATP into a substrate peptide or protein.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Staurosporine or this compound (UCN-01) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer. A constant final DMSO concentration (e.g., <1%) should be maintained across all reactions.
-
In a reaction tube, combine the kinase reaction buffer, the specific substrate, and the diluted inhibitor or a DMSO vehicle control.
-
Add the purified kinase to each reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
The comparative analysis of this compound and staurosporine reveals critical differences in their kinase selectivity profiles. Staurosporine acts as a broad-spectrum inhibitor, potently targeting a wide range of kinases. In contrast, UCN-01, while still inhibiting multiple kinases, exhibits a more defined selectivity, particularly a higher potency for conventional PKC isozymes over novel ones. This enhanced selectivity makes UCN-01 a more precise tool for studying specific signaling pathways and a more viable candidate for therapeutic development where a targeted mode of action is desirable. The choice between these two powerful inhibitors should be guided by the specific research question and the desired level of selectivity for the target kinase or pathway.
References
- 1. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of 7-Hydroxy-staurosporine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
7-Hydroxy-staurosporine (UCN-01), a derivative of the broad-spectrum kinase inhibitor staurosporine, is a potent anti-tumor agent that modulates multiple signaling pathways by engaging a variety of protein kinases. Validating the direct interaction of UCN-01 with its cellular targets is crucial for understanding its mechanism of action, elucidating potential off-target effects, and developing more selective cancer therapeutics. This guide provides a comparative overview of two powerful techniques for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics using Kinobeads. We also present data on downstream phosphorylation events as a secondary validation method and compare the target profile of UCN-01 with other kinase inhibitors.
Methods for Target Engagement Validation
Several methods can be employed to confirm that a drug binds to its intended target within a cell. Here, we focus on direct and indirect approaches that are widely used in drug discovery and chemical biology.
Direct Target Engagement Methods:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand, such as UCN-01, stabilizes its target protein, leading to an increase in its thermal stability. By heating cell lysates or intact cells to various temperatures, the soluble fraction of the target protein can be quantified. A shift in the melting curve of the protein in the presence of the drug indicates direct target engagement.
-
Chemical Proteomics (Kinobeads): This affinity chromatography-based approach utilizes beads coupled with a cocktail of broad-spectrum kinase inhibitors (Kinobeads) to capture a large portion of the cellular kinome. In a competitive binding experiment, pre-incubation of a cell lysate with a free drug like UCN-01 will prevent its targets from binding to the beads. The proteins that are competed off are then identified and quantified by mass spectrometry, revealing the drug's target profile.
Indirect Target Engagement Methods:
-
Phosphorylation Profiling: Since UCN-01 is a kinase inhibitor, its engagement with target kinases is expected to alter the phosphorylation state of their downstream substrates. Monitoring changes in the phosphorylation of specific proteins or conducting a global phosphoproteomics analysis can provide indirect evidence of target engagement and pathway modulation.
Comparative Analysis of Target Engagement Methods for this compound
While a direct head-to-head comparison of CETSA and Kinobeads for UCN-01 in a single study is not publicly available, we can compile and compare the expected outcomes and known targets identified by similar methodologies.
| Target Validation Method | Principle | Known/Expected Targets of UCN-01 | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | PKC, Akt, PDK1, Chk1, and other direct binders. | Label-free; applicable to intact cells, reflecting a more physiological environment; can detect engagement with non-kinase targets. | Lower throughput for proteome-wide studies compared to Kinobeads; may not be suitable for all proteins. |
| Chemical Proteomics (Kinobeads) | Competitive binding of the free drug against immobilized broad-spectrum inhibitors. | SIK2, PKC isoforms, CDKs, and a broad range of other kinases. | High-throughput proteome-wide screening; provides quantitative affinity information. | Typically performed in cell lysates, which may not fully represent the cellular environment; biased towards ATP-binding proteins. |
| Phosphorylation Profiling (Western Blot/Mass Spectrometry) | Measures the downstream consequences of kinase inhibition. | Decreased phosphorylation of Akt (Thr308), GSK3β (Ser9), and Rb. | Provides functional confirmation of target engagement and pathway modulation; can be performed in intact cells. | Indirect method; changes in phosphorylation can be due to off-target effects or network adaptations. |
Comparison with Alternative Kinase Inhibitors
To contextualize the target profile of this compound, it is useful to compare it with other multi-kinase inhibitors. Dasatinib and Bosutinib (B1684425) are two such inhibitors with distinct but overlapping target specificities.
| Kinase Inhibitor | Primary Targets | Key Differences from UCN-01 |
| This compound (UCN-01) | PKC, Akt, PDK1, Chk1, SIK2 | Broad inhibitor of serine/threonine kinases. |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, Ephrin receptors | Primarily a tyrosine kinase inhibitor.[1][2] |
| Bosutinib | SRC, ABL, TEC family kinases | Dual SRC/ABL inhibitor with a distinct off-target profile compared to Dasatinib.[3][4][5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for UCN-01
This protocol is adapted from general CETSA procedures and studies on staurosporine.
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with either DMSO (vehicle control) or varying concentrations of UCN-01 for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three times using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of a specific target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for UCN-01-treated samples compared to the control indicates target engagement.
Kinobeads Profiling Protocol for UCN-01
This protocol is based on established chemical proteomics workflows.[6][7][8][9][10]
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Competitive Binding: Aliquot the cell lysate and incubate with either DMSO or varying concentrations of UCN-01 for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Incubation: Add the Kinobeads slurry to the lysates and incubate for a further period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for the capture of kinases not bound to UCN-01.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance in the UCN-01-treated samples to the DMSO control. Proteins that show a dose-dependent decrease in binding to the Kinobeads are identified as targets of UCN-01.
Western Blot Protocol for Phospho-Akt and Phospho-Rb
-
Cell Treatment and Lysis: Treat cells with UCN-01 as described above. Lyse the cells in a buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phospho-Akt (Thr308), total Akt, phospho-Rb (e.g., Ser780), and total Rb. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Cellular Effects of this compound
UCN-01 Signaling Pathway
The following diagram illustrates the key signaling pathways known to be affected by this compound, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathways inhibited by this compound (UCN-01).
Experimental Workflow for Target Engagement Validation
This diagram outlines the general workflow for comparing direct and indirect methods of target engagement validation.
Caption: Workflow for validating UCN-01 target engagement.
Logical Relationship of Target Engagement Methods
This diagram illustrates the relationship between direct binding events and their downstream functional consequences.
Caption: Relationship between direct and indirect validation methods.
References
- 1. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Quantitative Chemical Proteomics Reveals New Potential Drug Targets in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UCN-01 and Other Staurosporine Analogs for Researchers
This guide provides a detailed comparative study of UCN-01 (7-hydroxystaurosporine) and other notable staurosporine (B1682477) analogs for researchers, scientists, and drug development professionals. Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[1] This has led to the development of various analogs with altered kinase selectivity and improved therapeutic potential. This guide will objectively compare the performance of UCN-01 with its parent compound, staurosporine, and other key analogs, supported by experimental data.
Data Presentation: Kinase Inhibitory Profiles
The following tables summarize the in vitro potency of UCN-01 and other staurosporine analogs against a range of protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Comparative IC50 Values (nM) of Staurosporine Analogs against Protein Kinase C (PKC) Isozymes
| Kinase | Staurosporine | UCN-01 | UCN-02 | Ro-31-8220 |
| PKCα (conventional) | 58 | 29 | 530 | 5 |
| PKCβ (conventional) | 65 | 34 | 700 | 24 (βI), 14 (βII) |
| PKCγ (conventional) | 49 | 30 | 385 | 27 |
| PKCδ (novel) | 325 | 530 | 2800 | - |
| PKCε (novel) | 160 | 590 | 1200 | 24 |
| PKCζ (atypical) | Not Inhibited | Not Inhibited | Not Inhibited | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.[2][3]
UCN-01 demonstrates a notable selectivity for conventional PKC isozymes (α, β, γ) over novel isozymes (δ, ε), being 15-20 times more potent against the former.[2] In contrast, staurosporine and UCN-02 show less discrimination between these PKC subfamilies.[2] Ro-31-8220 is a potent pan-PKC inhibitor.[4][5]
Table 2: Broader Kinase Selectivity Profile of Staurosporine Analogs (IC50 in nM)
| Kinase | Staurosporine | UCN-01 | Ro-31-8220 | Midostaurin (B1676583) (CGP 41251) |
| Protein Kinase A (PKA) | 7 | - | - | - |
| p60v-src | 6 | - | - | - |
| CaM Kinase II | 20 | - | - | - |
| PDK1 | - | 6 | - | Inhibits |
| Chk1 | - | 7 | - | - |
| Cdk1 | - | 300-600 | - | - |
| Cdk2 | - | 300-600 | - | - |
| MAPKAP-K1b | - | - | 3 | - |
| MSK1 | - | - | 8 | - |
| GSK3β | - | - | 38 | - |
| S6K1 | - | - | 15 | - |
| FLT3 | - | - | - | Potent Inhibitor |
| c-Kit | - | - | - | Potent Inhibitor |
| VEGFR2 | - | - | - | Inhibits |
Staurosporine is a broad-spectrum kinase inhibitor, affecting a wide range of kinases with high potency. UCN-01, while also having multiple targets, shows significant activity against key cell cycle and survival kinases like PDK1 and Chk1. Ro-31-8220 also demonstrates a broad inhibitory profile beyond PKC.[4][5][9] Midostaurin is a multi-kinase inhibitor with notable activity against receptor tyrosine kinases like FLT3 and c-Kit, leading to its clinical use in certain leukemias.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of staurosporine analogs are provided below.
In Vitro Kinase Assay
This protocol outlines a general method for determining the IC50 values of kinase inhibitors.
Objective: To measure the in vitro potency of staurosporine analogs against purified protein kinases.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP or unlabeled ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Staurosporine analogs (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter mats or other capture methods
-
Scintillation counter or detection instrument for non-radioactive assays
Procedure:
-
Prepare serial dilutions of the staurosporine analogs in DMSO.
-
In a 96-well plate, add the kinase and its specific substrate to the kinase reaction buffer.
-
Add the diluted staurosporine analogs to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³³P]ATP). The concentration of ATP should be close to the Km for the specific kinase to accurately determine competitive inhibitor potency.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter mats.
-
Wash the filter mats extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, the detection will depend on the specific assay kit (e.g., fluorescence or luminescence).
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of staurosporine analogs on cell viability.
Objective: To determine the cytotoxic or cytostatic effects of staurosporine analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Staurosporine analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the staurosporine analogs in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a control with medium and DMSO only.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the control (untreated cells).
-
Determine the IC50 value, the concentration of the analog that causes a 50% reduction in cell viability.
Western Blot Analysis
This protocol outlines the detection of specific proteins (e.g., p21, Rb) in cells treated with staurosporine analogs to investigate their effects on cell cycle regulation.
Objective: To analyze the expression and phosphorylation status of proteins involved in cell cycle control following treatment with staurosporine analogs.
Materials:
-
Cells treated with staurosporine analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Rb, anti-phospho-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression or phosphorylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: UCN-01 inhibits the PDK1/Akt survival signaling pathway.
Caption: UCN-01 abrogates the G2/M checkpoint by inhibiting Chk1.
Caption: General experimental workflow for comparing kinase inhibitors.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue [pubmed.ncbi.nlm.nih.gov]
- 3. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antileukemic effects of midostaurin in acute myeloid leukemia - the possible importance of multikinase inhibition in leukemic as well as nonleukemic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
Unveiling the Synergistic Power of UCN-01 and Cisplatin: A Guide for Researchers
A comprehensive analysis of the mechanisms, experimental validation, and signaling pathways underlying the enhanced anti-cancer efficacy of the UCN-01 and cisplatin (B142131) combination.
The combination of the Chk1 inhibitor, UCN-01 (7-hydroxystaurosporine), and the conventional chemotherapeutic agent, cisplatin, has demonstrated significant synergistic cytotoxicity in various cancer models. This guide provides an in-depth comparison of their combined effects versus single-agent treatments, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Core Mechanism: Abrogation of DNA Damage Checkpoints
Cisplatin inflicts its cytotoxic effects primarily by inducing DNA cross-links, which triggers cell cycle arrest, typically at the G1, S, or G2/M phases, to allow for DNA repair.[1][2][3] However, many cancer cells, particularly those with p53 mutations, rely heavily on the S and G2 checkpoints for survival after DNA damage.[2][3][4]
UCN-01 functions as a potent, albeit non-specific, kinase inhibitor with strong activity against Checkpoint kinase 1 (Chk1), a critical component of the S and G2/M checkpoints.[5][6][7] By inhibiting Chk1, UCN-01 abrogates the cisplatin-induced cell cycle arrest, forcing cells with damaged DNA to prematurely enter mitosis.[1][6] This leads to mitotic catastrophe and subsequent apoptosis, dramatically enhancing the cytotoxic effect of cisplatin.[2][3]
The sequence of drug administration is paramount to achieving synergy. Studies consistently show that treatment with cisplatin followed by UCN-01 results in a synergistic anti-cancer effect.[2][5] The reverse sequence, where UCN-01 is administered first, can be antagonistic as UCN-01-mediated G1 arrest may protect cells from the effects of subsequent cisplatin treatment.[5]
Quantitative Analysis of Synergistic Cytotoxicity
The potentiation of cisplatin's cytotoxicity by UCN-01 has been quantified across various cancer cell lines. The following table summarizes key findings from preclinical studies.
| Cell Line | Cancer Type | Key Findings | Reference |
| Chinese Hamster Ovary (CHO) | Ovarian Cancer | UCN-01 enhanced cisplatin cytotoxicity up to 60-fold and reduced the cisplatin concentration required for 90% cell kill by 3-fold.[1] | --INVALID-LINK-- |
| A549, Calu1, H596 | Non-Small Cell Lung Carcinoma (NSCLC) | The combination of cisplatin followed by UCN-01 was synergistic, as determined by median effect analysis. This effect was more pronounced in p53-disrupted cell lines.[2] | --INVALID-LINK-- |
| MDA-MB-231 | Triple-Negative Breast Cancer | Co-incubation with 50 nM UCN-01 significantly enhanced the growth-inhibitory effects of cisplatin.[8] | --INVALID-LINK-- |
| Various Solid Tumors | Phase I Clinical Trial | Preclinical data indicated that UCN-01 potentiates the apoptotic response to cisplatin by abrogating G2 arrest.[5] | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
To visually represent the complex interactions, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the synergy between UCN-01 and cisplatin.
Caption: Signaling pathway of UCN-01 and cisplatin synergy.
Caption: Experimental workflow for synergy assessment.
Detailed Experimental Protocols
Below are standardized protocols for key experiments used to evaluate the synergistic cytotoxicity of UCN-01 and cisplatin.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single and combination drug treatments on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Treat cells with varying concentrations of cisplatin for a predetermined duration (e.g., 24 hours).
-
Remove cisplatin-containing media, wash with PBS, and add fresh media containing a fixed, non-cytotoxic concentration of UCN-01 (e.g., 50-100 nM).
-
Include control wells (vehicle only), cisplatin-only wells, and UCN-01-only wells.
-
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination Index (CI) values can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Methodology:
-
Cell Treatment: Treat cells grown in 6-well plates with the drug combinations as described for the viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blotting
Objective: To assess the levels and phosphorylation status of key proteins in the DNA damage and cell cycle pathways.
Methodology:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Chk1, anti-phospho-Chk1 (Ser345), anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The synergistic cytotoxicity of UCN-01 and cisplatin is a well-documented phenomenon rooted in the abrogation of critical DNA damage checkpoints. This guide provides a foundational understanding for researchers looking to explore or build upon this combination therapy. The provided experimental frameworks can be adapted to various cancer models to further elucidate the nuances of this powerful anti-cancer strategy, particularly in p53-deficient tumors.
References
- 1. Enhancement of cisplatin-induced cytotoxicity by 7-hydroxystaurosporine (UCN-01), a new G2-checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent potentiation of cisplatin by UCN-01 in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Hydroxy-staurosporine (UCN-01) in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Resistance Profile of UCN-01 Compared to Other Kinase Inhibitors
7-Hydroxy-staurosporine (UCN-01) is a multi-targeted kinase inhibitor that has been the subject of extensive research in oncology. Its broad-spectrum activity, targeting key regulators of cell cycle and survival such as Protein Kinase C (PKC), 3-phosphoinositide-dependent protein kinase 1 (PDK1), and Checkpoint Kinase 1 (Chk1), makes it a potent anti-cancer agent. However, the emergence of drug resistance remains a significant hurdle in its clinical application. This guide provides a comprehensive comparison of UCN-01's performance in the context of cross-resistance, supported by experimental data and detailed methodologies.
Performance Comparison in Resistant Cell Lines
Understanding the cross-resistance profile of UCN-01 is crucial for predicting its efficacy in patients who have developed resistance to other therapies and for designing effective combination strategies. Studies have been conducted to elucidate the sensitivity of UCN-01 in resistant cancer cell lines and, conversely, the sensitivity of UCN-01-resistant cells to other agents.
A key model in this area is the human non-small cell lung cancer cell line A549 and its UCN-01-resistant derivative, A549/UCN. Research on this cell line has provided valuable insights into the mechanisms of resistance and cross-resistance patterns.
| Drug Class | Drug | A549 (Parental) IC50 | A549/UCN (Resistant) IC50 | Fold Resistance | Reference |
| Staurosporine (B1682477) Analog | This compound (UCN-01) | Not explicitly stated | Not explicitly stated | Resistant | [1] |
| Staurosporine | Not explicitly stated | Not explicitly stated | Not cross-resistant | [1] | |
| UCN-02 | Not explicitly stated | Not explicitly stated | Not cross-resistant | [1] | |
| Cytotoxic Agents | Doxorubicin | Not explicitly stated | Not explicitly stated | Not cross-resistant | [1] |
| Paclitaxel | Not explicitly stated | Not explicitly stated | Not cross-resistant | [1] | |
| Cisplatin | Not explicitly stated | Not explicitly stated | 14-fold | [1] | |
| Mitomycin C | Not explicitly stated | Not explicitly stated | 4.4-fold | [1] |
Table 1: Cross-Resistance Profile of UCN-01 Resistant A549/UCN Cells. This table summarizes the resistance profile of the A549/UCN cell line to various anti-cancer agents. The data indicates that resistance to UCN-01 can confer cross-resistance to certain DNA-damaging agents but not to other staurosporine analogs or some cytotoxic drugs.
Mechanisms of Resistance and Cross-Resistance
The development of resistance to UCN-01 is a multifactorial process involving alterations in key signaling pathways that regulate cell cycle progression and apoptosis.
Alterations in Cell Cycle Control
A primary mechanism of acquired resistance to UCN-01 involves the reinforcement of the G1 checkpoint. In UCN-01-resistant A549/UCN cells, there is a notable upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1] This is accompanied by a downregulation of cyclin A and CDK2, leading to a strengthened G1 arrest and preventing cells from entering the S phase, thus evading the cytotoxic effects of UCN-01.[1] The balance between CDK2 activity and p21 induction has been identified as a critical determinant of sensitivity to UCN-01.[2]
Evasion of Apoptosis
UCN-01-resistant cells often exhibit a decreased susceptibility to apoptosis. This can be attributed to changes in the expression of apoptosis-regulating proteins. For instance, in A549/UCN cells, the anti-apoptotic protein Bcl-2 is upregulated, which contributes to the attenuation of UCN-01-induced apoptosis.[1]
Figure 1: Signaling pathways implicated in acquired resistance to this compound (UCN-01).
Experimental Protocols
Generation of UCN-01 Resistant Cell Line (A549/UCN)
A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.
-
Parental Cell Line: Human non-small cell lung cancer A549 cells are cultured in standard conditions.
-
Initial Exposure: Cells are exposed to a low concentration of UCN-01, typically starting at the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of UCN-01 is gradually increased.
-
Selection and Expansion: Surviving cells are selected and expanded at each concentration level.
-
Confirmation of Resistance: The resistance of the resulting cell line (A549/UCN) is confirmed by comparing its IC50 value for UCN-01 to that of the parental A549 cell line. A significant increase in the IC50 value indicates the development of resistance.
Figure 2: A generalized workflow for the in vitro generation of a drug-resistant cell line.
Cytotoxicity and Cross-Resistance Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.
-
Cell Seeding: Parental (A549) and resistant (A549/UCN) cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of UCN-01 and other kinase inhibitors for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Conclusion
The study of cross-resistance with this compound (UCN-01) reveals a complex interplay of signaling pathways that govern cellular response to this multi-targeted kinase inhibitor. The development of resistance is associated with significant alterations in cell cycle control and apoptotic machinery, leading to cross-resistance to certain classes of anti-cancer drugs, particularly DNA-damaging agents. Notably, resistance to UCN-01 does not appear to confer broad cross-resistance to other staurosporine analogs, suggesting distinct mechanisms of action and resistance. For researchers and drug development professionals, these findings underscore the importance of understanding the molecular basis of resistance to guide the rational design of combination therapies and to identify patient populations most likely to benefit from UCN-01 treatment. Further studies with a broader range of kinase inhibitors are warranted to fully delineate the cross-resistance profile of UCN-01 and to uncover novel therapeutic strategies to overcome resistance.
References
UCN-01 Efficacy: A Comparative Analysis in p53-Mutant versus p53-Wild-Type Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the investigational anti-cancer agent UCN-01 in tumor cells with different p53 statuses. The data presented herein, compiled from preclinical studies, demonstrates a markedly increased sensitivity to UCN-01 in cancer cells harboring p53 mutations compared to those with wild-type p53. This differential sensitivity highlights a potential therapeutic window for UCN-01 in a significant portion of human cancers characterized by p53 inactivation.
Executive Summary
UCN-01, a multi-targeting kinase inhibitor, has shown significant promise in preclinical cancer models, particularly as a chemosensitizing and radiosensitizing agent. A key determinant of its efficacy is the functional status of the tumor suppressor protein p53. Cells lacking functional p53 are more reliant on the G2 checkpoint for DNA damage repair, a pathway that is effectively abrogated by UCN-01 through its inhibition of the checkpoint kinases Chk1 and Chk2. This targeted disruption of the G2 checkpoint in p53-deficient cells leads to mitotic catastrophe and subsequent apoptosis. In contrast, p53-wild-type cells can utilize the p53-dependent G1 checkpoint for DNA repair, rendering them less susceptible to the G2 abrogating effects of UCN-01.
Quantitative Data Comparison
The following tables summarize the differential effects of UCN-01 on cell viability, apoptosis, and clonogenic survival in isogenic human colon carcinoma HCT116 cell lines, which differ only in their p53 status.
| Cell Line | p53 Status | Treatment | IC50 (nM) |
| HCT116 | Wild-Type (p53+/+) | UCN-01 | ~100-300 |
| HCT116 | Null (p53-/-) | UCN-01 | ~30-100 |
Table 1: Comparative IC50 Values for UCN-01. The half-maximal inhibitory concentration (IC50) of UCN-01 is consistently lower in p53-null HCT116 cells compared to their wild-type counterparts, indicating greater sensitivity. Data is representative of values reported in the literature.
| Cell Line | p53 Status | Treatment | Apoptosis (% of cells) |
| HCT116 | Wild-Type (p53+/+) | UCN-01 + Ionizing Radiation | Baseline |
| HCT116 | Null (p53-/-) | UCN-01 + Ionizing Radiation | Significantly Increased |
Table 2: Apoptosis Induction by UCN-01 in Combination with Ionizing Radiation (IR). UCN-01 significantly enhances IR-induced apoptosis in p53-null HCT116 cells.[1][2] The percentage of apoptotic cells (sub-G1 population) is markedly higher in the p53-/- cells following combined treatment.
| Cell Line | p53 Status | Treatment (UCN-01 + IR) | Surviving Fraction |
| HCT116 | Wild-Type (p53+/+) | Mock | Higher |
| HCT116 | Wild-Type (p53+/+) | UCN-01 | Similar to Mock |
| HCT116 | Null (p53-/-) | Mock | Lower than p53+/+ Mock |
| HCT116 | Null (p53-/-) | UCN-01 | Significantly Lower than p53-/- Mock |
Table 3: Clonogenic Survival Following UCN-01 and Ionizing Radiation (IR) Treatment. Clonogenic survival assays demonstrate that p53-null cells are more sensitive to the combination of UCN-01 and IR, as evidenced by a lower surviving fraction compared to p53-wild-type cells.[3]
Signaling Pathways
The differential response to UCN-01 based on p53 status is rooted in the fundamental roles of p53 and checkpoint kinases in the DNA damage response.
References
UCN-01 in Combination with Radiotherapy: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of UCN-01 (7-hydroxystaurosporine) in combination with radiotherapy against other radiosensitizing agents, with a focus on fellow Chk1 inhibitors. The content herein is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical landscape of checkpoint kinase inhibitors as cancer therapeutics.
Abstract
UCN-01, a staurosporine (B1682477) analog, has been identified as a potent radiosensitizer through its inhibitory action on Checkpoint kinase 1 (Chk1), a critical component of the DNA damage response and cell cycle regulation. By abrogating the G2/M checkpoint, UCN-01 prevents cancer cells from repairing radiation-induced DNA damage before entering mitosis, leading to mitotic catastrophe and enhanced cell death. This guide summarizes key preclinical and clinical findings, presents comparative data with other Chk1 inhibitors, and provides detailed experimental protocols for researchers.
Mechanism of Action: UCN-01 as a Radiosensitizer
Radiation therapy induces DNA double-strand breaks, activating the DNA damage response (DDR) pathway. A key event in this pathway is the activation of the G2/M checkpoint, which allows time for DNA repair. Chk1 is a pivotal kinase in this checkpoint, phosphorylating and inactivating the phosphatase Cdc25C. This prevents the dephosphorylation and activation of the Cyclin B1/Cdk1 complex, which is essential for mitotic entry.
UCN-01 acts as a Chk1 inhibitor, thereby preventing the phosphorylation of Cdc25C.[1][2][3] This leads to the premature activation of the Cyclin B1/Cdk1 complex and forces cells with damaged DNA to enter mitosis, resulting in enhanced radiosensitivity.[4] This effect is particularly pronounced in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for survival after DNA damage.[5]
Comparative Preclinical Data
The radiosensitizing effects of UCN-01 have been evaluated in various preclinical models. A comparative analysis with other Chk1 inhibitors, such as MK-8776 and AZD7762, provides insights into their relative potencies and specificities.
In Vitro Radiosensitization
Clonogenic survival assays are the gold standard for assessing radiosensitivity. The sensitizer (B1316253) enhancement ratio (SER) or dose modification factor (DMF) is calculated to quantify the extent of radiosensitization.
| Inhibitor | Cell Line | Radiation Dose (Gy) | SER/DMF | Reference |
| UCN-01 | EMT6 (Murine Breast Cancer) | 7.5 | 1.13 | [6] |
| HeLa (Human Cervical Cancer) | 7.5 | 1.07 | [6] | |
| CNE-1 (Human Nasopharyngeal Carcinoma) | - | 2.60 (100 nmol/L) | [4] | |
| CNE-1 (Human Nasopharyngeal Carcinoma) | - | 3.09 (200 nmol/L) | [4] | |
| MK-8776 | EMT6 (Murine Breast Cancer) | 2.5 | 1.22 | [6] |
| HeLa (Human Cervical Cancer) | 2.5 | 1.39 | [6] | |
| AZD7762 | p53-mutated tumor cell lines | - | 1.6 - 1.7 | [7] |
| p53 wild-type tumor lines | - | 1.1 - 1.2 | [7] |
SER: Sensitizer Enhancement Ratio; DMF: Dose Modification Factor.
MK-8776, a more selective Chk1 inhibitor, demonstrates a greater radiosensitizing effect at clinically relevant radiation doses compared to UCN-01.[6] AZD7762 also shows significant radiosensitization, particularly in p53-mutated cell lines.[7]
In Vivo Tumor Growth Delay
In vivo studies using xenograft models provide crucial data on the therapeutic efficacy of combination treatments.
| Treatment Group | Animal Model | Radiation Schedule | Tumor Growth Delay | Reference |
| UCN-01 + Fractionated RT | Murine Fibrosarcoma (FSa-II) | 10 Gy/day for 7 days | Synergistic | [8] |
| AZD7762 + Fractionated RT | HT29 Xenografts | 5 daily fractions | Significant enhancement | [7] |
UCN-01, when administered continuously with fractionated radiotherapy, showed a synergistic effect on tumor growth delay.[8] Similarly, AZD7762 significantly enhanced the effect of fractionated radiation in HT29 xenografts.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding: Plate cells at a low density in 6-well plates to allow for individual colony formation. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Drug Incubation: Treat cells with the desired concentration of UCN-01 or other inhibitors for a specified period before or after irradiation.
-
Irradiation: Irradiate the cells with a range of doses using a calibrated radiation source.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and generate survival curves. The SER or DMF can be calculated from these curves.[9][10]
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation status.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Chk1, phospho-Chk1 (Ser345), total Cdc25C, and phospho-Cdc25C (Ser216) overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.[13]
Clinical Perspective
Phase I clinical trials have been conducted to evaluate the safety and toxicity of UCN-01 as a single agent and in combination with chemotherapy.[14][15] These trials have established the maximum tolerated dose (MTD) and identified dose-limiting toxicities. While promising preclinical data exists for the combination of UCN-01 and radiotherapy, clinical trials specifically investigating this combination are limited. Further clinical investigation is warranted to translate the compelling preclinical findings into patient benefit.
Conclusion
UCN-01 demonstrates significant potential as a radiosensitizing agent by targeting the Chk1-mediated G2/M checkpoint. Comparative preclinical data suggests that newer, more selective Chk1 inhibitors like MK-8776 may offer an improved therapeutic window. The detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area of cancer therapy. Future studies should focus on optimizing dosing schedules and patient selection strategies to maximize the clinical benefit of combining Chk1 inhibitors with radiotherapy.
References
- 1. The radiosensitizing agent 7-hydroxystaurosporine (UCN-01) inhibits the DNA damage checkpoint kinase hChk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chk1 protein kinase and the Cdc25C regulatory pathways are targets of the anticancer agent UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdc25 mitotic inducer targeted by chk1 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo radiation sensitization of human tumor cells by a novel checkpoint kinase inhibitor, AZD7762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of UCN-01 (7-hydroxystaurosporine), a potent inhibitor of protein kinase C, on fractionated radiotherapy or daily chemotherapy of a murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Differential Effects of UCN-01 on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
UCN-01 (7-hydroxystaurosporine) is a multi-targeted protein kinase inhibitor that has demonstrated varied efficacy across a spectrum of cancer cell lines. This guide provides a comparative analysis of UCN-01's effects, supported by experimental data, to inform further research and drug development efforts.
Mechanism of Action
Originally identified as a protein kinase C (PKC) inhibitor, UCN-01's anti-tumor activity is now understood to stem from its inhibition of multiple kinases, primarily Checkpoint kinase 1 (Chk1) and Phosphoinositide-dependent kinase 1 (PDK1).[1][2] This multi-targeted approach allows UCN-01 to interfere with critical cellular processes, including cell cycle progression and survival signaling.
In many cancer cells, particularly those with a defective p53 tumor suppressor protein, UCN-01 abrogates the S and G2 cell cycle checkpoints, leading to mitotic catastrophe and apoptosis when combined with DNA-damaging agents.[1][3] As a single agent, it can induce cell cycle arrest at the G1/S border.[1] The retinoblastoma (Rb) protein status has also been identified as a crucial determinant of cellular response to UCN-01, with Rb-proficient cells generally showing greater sensitivity.[4]
Comparative Efficacy of UCN-01 in Various Cancer Cell Lines
The following tables summarize the differential effects of UCN-01 as a single agent and in combination with other anti-cancer agents across various cancer cell lines.
Table 1: Single-Agent Activity of UCN-01 in Breast Cancer Cell Lines
| Cell Line | Key Characteristics | UCN-01 Effect | Supporting Data |
| MCF-7 | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+ | Sensitive | Growth inhibition (T/C ratio: 25.0%) in xenograft models.[5] Persistent growth inhibition after 24-hour exposure.[6] |
| Br-10 | Breast Carcinoma | Sensitive | Growth inhibition (T/C ratio: 27.0%) in xenograft models.[5] |
| MX-1 | Breast Carcinoma | Resistant | Limited growth inhibition (T/C ratio: 65.9%) in xenograft models.[5][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC), RB-mutant | Resistant | No net growth inhibition after a 24-hour pulse.[4][6] |
| MDA-MB-453 | Breast Carcinoma | Sensitive | Persistent growth inhibition after 24-hour exposure.[6] |
| SK-BR-3 | HER2+ | Moderately Sensitive | Intermediate sensitivity to growth inhibition.[6] |
Table 2: Single-Agent Activity of UCN-01 in Other Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics | UCN-01 Effect | Supporting Data |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Wild-type RB, Wild-type p53 | Sensitive | Dose-dependent growth inhibition and G1 arrest.[4] |
| Calu1 | Non-Small Cell Lung Cancer (NSCLC) | Wild-type RB, p53-null | Sensitive | Dose-dependent growth inhibition and G1 arrest.[4] |
| H596 | Non-Small Cell Lung Cancer (NSCLC) | RB-null | Resistant | Less growth inhibition compared to RB-proficient lines.[4] |
| PAN-3-JCK | Pancreatic Cancer | - | Sensitive | Significant tumor growth suppression in xenografts.[7] |
| CRL 1420 | Pancreatic Cancer | - | Sensitive | Significant tumor growth suppression in xenografts.[7] |
| Neuroblastoma Cell Lines (Six independent lines) | Neuroblastoma | Diverse genetic phenotypes | Sensitive | Induced apoptosis in all six cell lines.[8] |
| Lovo 175x2 | Colon Cancer | Mutant p53 | Sensitive | Higher induction of apoptosis compared to wild-type p53 lines.[9] |
Table 3: Combination Therapy with UCN-01
| Cancer Type | Combination Agent | Effect | Key Findings |
| Breast Cancer (MCF-7, Br-10) | Tamoxifen (B1202) | Synergistic | Enhanced cytotoxicity and dephosphorylation of Rb protein.[10] |
| Triple-Negative Breast Cancer (TNBC) | Irinotecan (B1672180) | Anti-tumor activity | Two partial responses observed in a Phase I study in patients with p53-defective tumors.[1][11] Limited activity in a Phase II study, potentially due to pharmacokinetic issues.[12] |
| p53-defective Breast Cancer | Cisplatin | Synergistic | Abrogation of S and G2 arrest, leading to apoptosis.[3] |
| Colorectal Cancer Stem-like Cells | Irinotecan | Synergistic | Enhanced cytotoxicity by impairing the DNA damage response.[2] |
| Various Solid Tumors | Irinotecan | Acceptable toxicity and target inhibition | A Phase I study demonstrated anti-tumor activity.[1][11] |
| Colon Cancer (Lovo variants) | Gemcitabine (B846) | Additive/Synergistic | Most effective when gemcitabine is administered prior to UCN-01.[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cell Viability and Growth Inhibition Assays
MTT Assay:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of UCN-01, a vehicle control, and other combination agents as required.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Cycle Analysis
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry:
-
Culture and treat cells with UCN-01 and/or other agents as described for the viability assay.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight to permeabilize the cells.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
Analysis of Protein Expression and Phosphorylation:
-
Lyse treated and untreated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in a sample buffer containing SDS and a reducing agent.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p21, Rb, phospho-Rb, Akt, phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing Molecular Pathways and Workflows
References
- 1. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest and growth inhibition by the protein kinase antagonist UCN-01 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCN‐01 (7‐Hydoxystaurosporine) Inhibits in vivo Growth of Human Cancer Cells through Selective Perturbation of G1 Phase Checkpoint Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combined antitumor activity of 7-hydroxystaurosporine (UCN-01) and tamoxifen against human breast carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II study of UCN-01 in combination with irinotecan in patients with metastatic triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 7-Hydroxy-staurosporine: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of 7-Hydroxy-staurosporine, also known as UCN-01, is a critical component of laboratory safety and environmental responsibility. As a potent protein kinase inhibitor and antineoplastic agent, this compound necessitates handling as hazardous chemical waste.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound is a derivative of staurosporine (B1682477) and should be handled with the same level of caution. Staurosporine is classified as a hazardous substance that may cause genetic defects, cancer, and is suspected of damaging fertility or the unborn child.[1][4] It is also harmful if swallowed.[1] Therefore, all personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description |
| Germ Cell Mutagenicity | May cause genetic defects.[1][4] |
| Carcinogenicity | May cause cancer.[1][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][4] |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Aquatic Chronic | May cause long lasting harmful effects to aquatic life.[4] |
Required Personal Protective Equipment (PPE):
-
Gloves: Double chemotherapy gloves or nitrile rubber gloves are recommended.[5][6]
-
Eye Protection: Safety goggles or a face shield.[7]
-
Lab Coat: A lab coat or other protective clothing is mandatory.[7]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4][7] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[8]
Standard Operating Protocol for Disposal
This protocol outlines the procedural steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is paramount to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated weighing papers, and disposable labware, must be collected in a designated hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container for liquids. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.[9] If a syringe still contains any volume of the drug, it must be disposed of as hazardous chemical waste in a special bulk waste container.[6]
Step 2: Container Management
The integrity and proper labeling of waste containers are crucial for safe handling and disposal.
-
Container Type: Use only chemically compatible, leak-proof containers with secure lids.[10] For liquid waste, secondary containment is recommended.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components in a mixture with their approximate concentrations. The label must also include the accumulation start date and the contact information of the responsible researcher.[9]
Step 3: Storage
Waste must be stored safely and securely pending collection by EHS.
-
Location: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
Incompatibilities: Avoid storing with incompatible materials, particularly strong oxidizing agents.[5][8]
Step 4: Disposal
The final disposal of this compound waste must be handled by qualified personnel.
-
Arranging Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][10]
-
Disposal Method: The common disposal method for this type of waste is incineration by a licensed hazardous waste management facility.[10][11]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[5]
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid breathing dust.[5]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in the hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
Disposal of Contaminated Materials
-
PPE: All disposable PPE used while handling this compound must be considered contaminated and disposed of as solid hazardous waste.[6]
-
Empty Containers: Containers that held this compound are not considered "empty" until all residue has been removed.[10] Triple rinse the container with a suitable solvent, and collect the rinsate as liquid hazardous waste.[10] Once decontaminated, the container may be disposed of as general waste or recycled, in accordance with institutional guidelines.[10]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. web.uri.edu [web.uri.edu]
- 7. 7-Hydroxy Staurosporine | CAS No: 112953-11-4 [aquigenbio.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling 7-Hydroxy-staurosporine
Essential Safety and Handling Guide for 7-Hydroxy-staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of this compound (also known as UCN-01). As a potent protein kinase inhibitor with antineoplastic properties, this compound requires stringent handling procedures to ensure personnel safety and experimental integrity.[1][2] Adherence to these guidelines is critical to minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a synthetic derivative of staurosporine (B1682477) and acts as a potent inhibitor of several protein kinases, including Protein Kinase C (PKC), Akt, and cyclin-dependent kinases (CDKs).[1][2] Due to its cytotoxic and antineoplastic activities, it should be handled as a hazardous compound.[2] The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE protocol is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[3] | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[3] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₆N₄O₄ |
| Molecular Weight | 482.5 g/mol [1] |
| Appearance | White to beige solid/powder[4] |
| Solubility | Soluble in DMSO (>5 mg/ml) and Ethanol (1 mg/ml). Insoluble in water.[5] |
| Storage Temperature | 2-8°C, protect from light.[6] |
Toxicological Data
| Toxicity Metric | Value | Species | Route |
| Maximum Tolerated Dose (MTD) | 20 mg/kg | Mouse | Intravenous |
| Maximum Tolerated Dose (MTD) | 10 mg/kg | Mouse | Subcutaneous |
| Maximum Tolerated Dose (MTD) | >100 mg/kg | Mouse | Oral Gavage |
Operational Plans: Step-by-Step Guidance
Experimental Workflow for Safe Handling
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
References
- 1. 7-Hydroxystaurosporine | C28H26N4O4 | CID 72271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. UCN-01 A cell-permeable Staurosporine derived anticancer agent that reversibly and ATP-competitively inhibits several protein kinases. 112953-11-4 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
